molecular formula C21H23NO4S B14853262 Fmoc-beta-Me-D-Met-OH

Fmoc-beta-Me-D-Met-OH

Katalognummer: B14853262
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: XVPHAVLGYDEOAF-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-beta-Me-D-Met-OH (CAS 1353021-07-4) is a chemically modified, Fmoc-protected methionine derivative of significant value in advanced peptide research and synthesis. With a molecular formula of C21H23NO4S and a molecular weight of 385.5 , this compound is specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS) strategies. Its structure incorporates two key features: a beta-methyl group on the amino acid backbone and the D-configuration of the methionine side chain. These modifications are strategically employed to influence the conformational properties of synthetic peptides, enhancing their metabolic stability and modulating their biological activity by altering protease recognition sites . The primary application of Fmoc-beta-Me-D-Met-OH is in the construction of complex, non-natural peptides, including highly N-methylated cyclic depsipeptides and other therapeutic peptide candidates that require the incorporation of D-amino acids and N-alkylated residues to improve membrane permeability and resist enzymatic degradation . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard base-driven deprotection cycles using reagents like piperidine, while the acid-labile side-chain protecting groups allow for final cleavage from the resin under mildly acidic conditions, which is crucial for preserving the integrity of complex peptide sequences . This reagent is an essential building block for medicinal chemists and peptide scientists focused on developing novel peptide-based therapeutics, diagnostics, and biochemical tools. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H23NO4S

Molekulargewicht

385.5 g/mol

IUPAC-Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1

InChI-Schlüssel

XVPHAVLGYDEOAF-OAQYLSRUSA-N

Isomerische SMILES

C[C@@](CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Foundational & Exploratory

Fmoc-(3-methyl)-D-methionine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and applications of Fmoc-(3-methyl)-D-methionine , a specialized non-canonical amino acid used in advanced peptidomimetics.

Executive Summary

Fmoc-(3-methyl)-D-methionine (Fmoc-


-methyl-D-Met) is a highly specialized, conformationally constrained non-canonical amino acid (NCAA). Unlike standard D-methionine, this analog features a methyl group substitution at the 

-carbon (position 3). This structural modification introduces significant steric bulk close to the peptide backbone, restricting torsional freedom (

and

angles) and enhancing proteolytic stability beyond what is achieved by D-stereochemistry alone. It is primarily employed in the development of protease-resistant peptide therapeutics and for probing the bioactive conformations of receptors.

Note on Nomenclature: This guide strictly defines "3-methyl" as substitution at the


-carbon (IUPAC numbering C3). This is distinct from N-methyl-methionine or S-methyl-methionine (vitamin U).

Chemical Structure & Properties[1][2]

Structural Analysis

The molecule combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a doubly chiral amino acid core.

  • IUPAC Name:

    
    -[(9H-fluoren-9-ylmethoxy)carbonyl]-(2R,3S/R)-2-amino-3-methyl-4-(methylthio)butanoic acid.
    
  • Stereochemistry:

    • 
      -Carbon (C2):  D-configuration (
      
      
      
      ).
    • 
      -Carbon (C3):  The introduction of the methyl group creates a second chiral center. The specific diastereomer ( erythro or threo) dictates the conformational impact on the peptide backbone.
      
  • Side Chain: The

    
    -methyl group creates a "branched" side chain effect similar to Valine or Isoleucine but retains the thioether functionality of Methionine.
    
Physicochemical Profile
PropertyDescriptionImpact on SPPS
Molecular Weight ~401.5 g/mol (approx.)Standard calculation for resin loading.
Steric Hindrance High (

-branching)
Requires high-efficiency coupling reagents (HATU/HOAt).
Solubility Soluble in DMF, NMP, DCMStandard SPPS solvents are compatible.
Stability Oxidation-prone (Sulfur)Avoid strong oxidizers; use scavengers (EDT/TIS) during cleavage.
Structural Visualization

The following diagram illustrates the connectivity and the critical steric clash points introduced by the


-methyl group.

G cluster_0 Steric Impact Fmoc Fmoc Group (N-Protection) N NH Fmoc->N Ca Cα (D-Config) (Stereocenter 1) N->Ca Cb Cβ (Methylated) (Stereocenter 2) Ca->Cb CO COOH (C-Terminus) Ca->CO Cg Cb->Cg MeB β-Methyl Group (Steric Lock) Cb->MeB  Restricts χ1 S S (Thioether) Cg->S MeS S-Methyl S->MeS

Caption: Structural connectivity of Fmoc-(3-methyl)-D-Methionine highlighting the


-methyl "steric lock" that restricts side-chain rotation.

Synthesis & Production

Since Fmoc-(3-methyl)-D-methionine is not a standard catalog reagent, it is typically synthesized via asymmetric alkylation or Michael addition. The most robust route involves the modification of


-methyl aspartic acid or threonine derivatives.
Recommended Synthetic Route

Pathway: Asymmetric Synthesis from D-Threonine Precursor (Biomimetic approach).

  • Starting Material: D-Threonine (provides the chiral centers).

  • Aziridine Formation: Cyclization to form (2R,3R)-3-methyl-aziridine-2-carboxylate.

  • Ring Opening: Regioselective ring opening with methyl thiolate (MeS⁻) or benzyl mercaptan (followed by reduction and methylation).

  • Fmoc Protection: Standard protection of the

    
    -amine using Fmoc-OSu.
    
Synthesis Workflow Diagram

Synthesis Step1 Precursor: D-Threonine / Allo-Threonine Step2 Reaction: Aziridine Formation (Trityl protection) Step1->Step2 Step3 Intermediate: (2R, 3R)-3-Methyl-Aziridine Step2->Step3 Step4 Ring Opening: Nucleophilic Attack by MeS- Step3->Step4 Regioselective Step5 Product: (3-Methyl)-D-Methionine Core Step4->Step5 Step6 Fmoc Protection: Fmoc-OSu / NaHCO3 Step5->Step6 Final Final Reagent: Fmoc-(3-methyl)-D-Met-OH Step6->Final

Caption: Synthetic pathway converting D-Threonine to Fmoc-(3-methyl)-D-Methionine via aziridine ring opening.

Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocols

The


-methyl group introduces significant steric hindrance, making standard DIC/HOBt coupling inefficient. Incomplete coupling leads to deletion sequences.

Optimized Protocol:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Stoichiometry: 4 equiv. Amino Acid : 3.9 equiv. HATU : 8 equiv. DIEA.

  • Reaction Time: Double coupling (2 x 45 min) is mandatory.

Cleavage & Deprotection
  • Fmoc Removal: 20% Piperidine in DMF (Standard). Note: D-isomers are generally resistant to base-catalyzed racemization during deprotection, but short times (5 + 10 min) are preferred.

  • Final Cleavage: The methionine sulfur is susceptible to oxidation and alkylation by carbocations (from protecting groups like Trt, Boc, tBu).

    • Cocktail: Reagent K or TFA/Thioanisole/EDT/Phenol/Water (82.5 : 5 : 2.5 : 5 : 5).

    • Critical:EDT (Ethanedithiol) is essential to scavenge tert-butyl cations and prevent S-alkylation of the methionine side chain.

Uses in Drug Development

Conformational Constraints

The "Magic Methyl" effect at the


-position restricts the rotation of the side chain (

angle) and the peptide backbone (

angles).
  • Mechanism: The methyl group creates a steric clash with the carbonyl oxygen of the preceding residue, forcing the backbone into extended (

    
    -sheet) or specific turn conformations depending on the chirality.
    
  • Application: Designing peptidomimetics that lock into a receptor-binding conformation, reducing the entropic penalty of binding.

Proteolytic Stability

Peptides containing L-methionine are rapidly degraded by aminopeptidases and serum proteases.

  • D-Configuration: Prevents recognition by endogenous L-specific proteases.

  • 
    -Methylation:  Adds a second layer of protection by sterically blocking the active site of non-specific proteases (e.g., chymotrypsin-like activity).
    
Case Study Applications
  • Antimicrobial Peptides (AMPs): Used to stabilize amphipathic helices in AMPs without altering the overall hydrophobicity significantly.

  • GPCR Ligands: Probing the hydrophobic pockets of G-protein coupled receptors where the flexibility of standard Methionine results in non-specific binding.

References

  • Fmoc Solid Phase Peptide Synthesis (SPPS) - Core Principles.
  • Stereoselective Synthesis of Beta-Methyl Amino Acids.

    • Source: National Institutes of Health (PMC). "Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine."
    • URL:[Link]

  • Conform

    • Source: RSC Publishing. "Constrained beta-amino acid-containing miniproteins."
    • URL:[Link]

  • Methionine Dynamics and Fmoc Deriv

    • Source: PubMed Central. "Comparative Dynamics of Methionine Side-Chain in FMOC-Methionine and in Amyloid Fibrils."
    • URL:[Link]

  • Fmoc-D-Methionine Standard Properties. Source: Sigma-Aldrich. "Fmoc-D-Met-OH Novabiochem."

Beta-Methyl D-Amino Acids in Peptidomimetics: Structural Control and Synthetic Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic implementation of


-methyl D-amino acids  (specifically C

-methylated

-amino acids) in drug discovery. Unlike standard D-amino acids, which primarily offer proteolytic resistance,

-methyl variants introduce a dual advantage: they impose severe conformational constraints on the side-chain (

space) and backbone (

angles), while simultaneously creating a steric shield against enzymatic hydrolysis. This guide details the structural rationale, modern asymmetric synthesis routes, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to integrate these hindered residues into bioactive scaffolds.

Part 1: Structural & Pharmacological Rationale

The "Conformational Lock" Mechanism

The introduction of a methyl group at the


-position of a D-amino acid creates a second stereocenter, resulting in four possible stereoisomers for a given side chain (e.g., 

,

, etc.). In the context of drug design, the

-

-methyl isomer is often privileged because it locks the side chain into a specific gauche(-) or trans conformation relative to the carbonyl group.
  • 
    -Space Restriction:  The 
    
    
    
    -methyl group creates steric clashes with the peptide backbone if the side chain rotates freely. This forces the side chain (
    
    
    ) into a single, well-defined orientation, reducing the entropic penalty upon receptor binding.
  • Backbone Rigidity: The bulkiness of the

    
    -methyl group restricts the rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds, often inducing extended or turn conformations that mimic bioactive states.
Metabolic Stability

While D-amino acids are generally resistant to endogenous L-proteases, they can still be susceptible to non-specific acylases or racemases. The


-methyl group adds a layer of "steric shielding," preventing the catalytic triad of proteases from accessing the scissile amide bond.

BetaMethylStructure L_Phe Canonical L-Phe (Flexible Side Chain) D_Phe D-Phe (Inverted Stereochemistry) L_Phe->D_Phe Inversion Beta_Me_D_Phe β-methyl D-Phe (Conformationally Locked) D_Phe->Beta_Me_D_Phe + β-Methylation Effect Steric Shielding (Protease Resistance) Beta_Me_D_Phe->Effect Lock χ1 / χ2 Constraint (High Affinity) Beta_Me_D_Phe->Lock

Figure 1: Structural evolution from L-Phe to


-methyl D-Phe, highlighting the dual benefits of steric shielding and conformational locking.

Part 2: Synthetic Methodologies

Synthesizing


-methyl D-amino acids is chemically challenging due to the need to control two contiguous stereocenters. We present two high-fidelity methods: a modern Biocatalytic Route  (for aromatic analogs) and a Nickel-Catalyzed Cross-Coupling  (for aliphatic/functionalized analogs).
Method A: Biocatalytic Synthesis (Engineered PAL)

Recent advances (2024) utilize engineered Phenylalanine Ammonia Lyases (PAL) to catalyze the addition of ammonia to


-methylcinnamic acid derivatives.
  • Substrate:

    
    -methylcinnamic acid (readily available).[1][2]
    
  • Catalyst: Engineered PcPAL variants (e.g., L256V/I460V mutants).[2]

  • Mechanism: Anti-addition of ammonia across the double bond.

  • Yield/Selectivity: Typically >99% ee and >20:1 dr.

Method B: Nickel-Catalyzed Enantioconvergent Cross-Coupling

This method allows for the modular assembly of non-canonical amino acids from racemic alkyl halides.

Protocol:

  • Reagents: Racemic secondary alkyl halide (side chain precursor), Zinc dust, Nickel catalyst (NiCl

    
    ·glyme), Chiral ligand (Bis-oxazoline).
    
  • Coupling Partner: N-Boc-protected

    
    -amino radical precursor (derived from redox-active esters).
    
  • Conditions: 0°C to RT in DMA (Dimethylacetamide).

  • Outcome: The Ni catalyst performs a radical rebound mechanism, converging the racemic alkyl halide into a single stereoisomer at the

    
    -position while setting the 
    
    
    
    -stereocenter.

NiCatalysis Start Racemic Alkyl Halide (Side Chain Precursor) Zinc Alkyl-Zinc Reagent Start->Zinc Zn dust Catalyst Ni-Catalyst + Chiral Ligand (Stereo-convergence) Zinc->Catalyst Product Protected β-methyl D-Amino Acid (>98% ee, High dr) Catalyst->Product Cross-Coupling

Figure 2: Modular synthesis of


-methyl amino acids via Nickel-catalyzed cross-coupling, enabling access to diverse side-chain functionalities.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating


-methyl D-amino acids into peptides is difficult due to the steric bulk at the 

-carbon, which hinders the nucleophilic attack of the

-amino group during acylation. Standard coupling protocols (e.g., HBTU/DIEA, 1 hour) often fail, leading to deletion sequences.
Optimized Coupling Protocol

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the reaction.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 mins.

  • Activation (Pre-mix):

    • Dissolve 4.0 eq. of Fmoc-

      
      -Me-D-AA-OH in minimal DMF.
      
    • Add 3.8 eq. of HATU.[3]

    • Add 4.0 eq. of HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.

    • Add 8.0 eq. of DIEA (Diisopropylethylamine).

    • Critical: Allow pre-activation for exactly 2 minutes (no longer, to avoid guanidinium formation).

  • Coupling:

    • Add activated mixture to resin.[3]

    • Condition: Microwave irradiation at 75°C for 10 minutes OR 60°C for 1 hour. If microwave is unavailable, double couple at room temperature for 4 hours each.

  • Monitoring:

    • Do not use Kaiser Test: The steric bulk can give false negatives/positives.

    • Use Chloranil Test: More sensitive for secondary amines or hindered primary amines.

    • Gold Standard: Micro-cleavage. Remove ~2 mg of resin, cleave with 50

      
      L TFA/TIS/H2O, and analyze via LC-MS to confirm mass.
      
Elongation (Coupling onto the -methyl residue)

The amine of the anchored


-methyl residue is also sterically hindered.
  • Deprotection: Standard 20% Piperidine/DMF (2 x 5 min).

  • Next Coupling: Use the same HATU/HOAt high-temperature protocol for the next incoming amino acid to ensure complete amide bond formation.

SPPS_Cycle Start Fmoc-Deprotected Resin Activation Activation: HATU + HOAt + DIEA (2 min pre-activation) Start->Activation Coupling Coupling Reaction: Microwave 75°C, 10 min OR RT Double Couple (2 x 4h) Activation->Coupling Check QC: Micro-Cleavage + LC-MS (Verify Mass) Coupling->Check Check->Coupling Incomplete (Re-couple) Success Proceed to Next Cycle Check->Success Mass Correct

Figure 3: Optimized SPPS cycle for sterically hindered


-methyl amino acids, emphasizing high-energy coupling conditions and rigorous QC.

Part 4: Analytical Characterization

Data presentation for these residues requires careful analysis of stereochemistry.

Analytical MethodPurposeKey Observation for

-Me D-AA
1H NMR Structural VerificationDistinct splitting of

-proton (doublet of quartets) and shift of

-methyl group (0.8 - 1.2 ppm).
NOESY NMR Conformational AnalysisStrong NOE cross-peaks between

-methyl protons and amide NH indicate specific rotamer populations.
Marfey's Analysis Stereochemical PurityDerivatization with FDAA followed by HPLC can separate all 4 stereoisomers (L-erythro, L-threo, D-erythro, D-threo).
X-Ray Crystallography Absolute ConfigurationDefinitive proof of

vs

configuration in the final peptide.

References

  • Direct asymmetric synthesis of

    
    -branched aromatic 
    
    
    
    -amino acids using engineered phenylalanine ammonia lyases.
    Source: Nature Communications, 2024. URL:[Link]
  • The Asymmetric Synthesis of Protected Unn

    
    -Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. 
    Source: Journal of the American Chemical Society, 2016.
    URL:[Link]
    
  • Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. 
    Source: Journal of Medicinal Chemistry, 2014.
    URL:[Link]
    

Sources

Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in Peptidomimetics

[1]

Executive Summary

The transition from native peptide sequences to therapeutic peptidomimetics hinges on the strategic replacement of canonical residues with non-proteinogenic amino acids (NPAAs).[1][2] While native peptides offer high potency and specificity, they suffer from rapid proteolytic degradation and poor membrane permeability. This guide provides a technical roadmap for utilizing NPAAs to overcome these liabilities, detailing classification, mechanistic impact, synthetic protocols, and validated case studies.

Part 1: Strategic Classification of NPAAs

NPAAs are not merely "unnatural" building blocks; they are functional tools used to engineer specific physicochemical properties. We classify them into three distinct strategic tiers based on their utility in drug design.

Table 1: Functional Classification of Common NPAAs
ClassPrimary FunctionRepresentative ExamplesStructural Impact
Conformational Constrainers Induce/Stabilize Secondary StructureAib (

-aminoisobutyric acid)Deg (Diethylglycine)Acc (1-aminocyclopropanecarboxylic acid)
Induces

-helix or

-helix; restricts

torsion angles.
Protease Shields Prevent Enzymatic HydrolysisD-Amino Acids

-Homo Amino Acids
N-Methyl Amino Acids
Alters backbone geometry, preventing protease recognition (e.g., steric clash in active site).
Pharmacophore Diversifiers Enhance Receptor Affinity/SelectivityTic (Tetrahydroisoquinoline-3-carboxylic acid)Oic (Octahydroindole-2-carboxylic acid)Phg (Phenylglycine)Provides unique side-chain orientations and

-stacking opportunities unavailable in canonical AAs.

Part 2: Mechanistic Impact & Logic

The N-Methylation Effect

N-methylation is the gold standard for improving oral bioavailability in peptides.

  • Mechanism: It replaces a backbone amide proton (H-bond donor) with a methyl group. This reduces the energy required for desolvation (moving from aqueous environment to lipid membrane), significantly enhancing passive membrane permeability.

  • Secondary Effect: It introduces steric clashes that rigidify the backbone, often locking the peptide into a bioactive conformation (e.g., Cyclosporine A).

-Disubstitution (The Aib Effect)

Incorporating

  • Mechanism: The gem-dimethyl group restricts the rotation around the

    
     (
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Result: This strongly promotes helical folding (

    
     or 
    
    
    -helix), which can stabilize the bioactive face of an amphipathic helix.
Diagram 1: Decision Logic for NPAA Selection

NPAA_Selection_LogicProblemTherapeutic LiabilityInstabilityRapid ProteolysisProblem->InstabilityPermeabilityLow Membrane PermeabilityProblem->PermeabilitySelectivityLow Receptor SelectivityProblem->SelectivitySol_InstabilitySolution: D-AAs, Beta-AAsInstability->Sol_InstabilityResultOptimized PeptidomimeticSol_Instability->ResultSol_PermeabilitySolution: N-MethylationPermeability->Sol_PermeabilitySol_Permeability->ResultSol_SelectivitySolution: Tic, Oic, PhgSelectivity->Sol_SelectivitySol_Selectivity->Result

Caption: Decision tree for selecting NPAAs based on specific pharmacokinetic or pharmacodynamic liabilities.

Part 3: Synthetic Methodologies (Protocol)

Synthesizing peptides with NPAAs, particularly N-methylated or sterically hindered residues (Aib), presents significant challenges in Solid Phase Peptide Synthesis (SPPS). Standard HBTU/DIPEA protocols often fail due to steric hindrance and low nucleophilicity of the secondary amine.

Critical Reagents for Difficult Couplings
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred. For extremely difficult couplings (e.g., N-Me-AA to N-Me-AA), COMU or PyBroP are superior.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) is often superior to DIPEA as it minimizes racemization during slow couplings.

Validated Protocol: Coupling to an N-Methylated Residue

Context: You are coupling Fmoc-Leu-OH onto a resin-bound N-Methyl-Valine (secondary amine).

Step 1: Diagnosis (The Chloranil Test) Standard Kaiser tests yield false negatives on secondary amines. Use the Chloranil test.

  • Transfer a few resin beads to a small tube.

  • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes. Blue/Green beads = Free secondary amine (Proceed to coupling).

Step 2: Activation & Coupling (The "Magic" Mixture)

  • Dissolve: 4.0 eq Fmoc-Leu-OH and 3.8 eq HATU in minimal DMF (0.2 M concentration).

  • Activate: Add 4.0 eq HOAt (1-Hydroxy-7-azabenzotriazole) to enhance reactivity.

  • Initiate: Add 8.0 eq DIPEA (or Collidine). Shake for 30 seconds to pre-activate.

  • React: Add mixture to the resin-bound N-Me-Val.

  • Duration: Double couple. First coupling: 2 hours. Second coupling: Overnight (12h).

    • Note: For extremely hindered systems, microwave irradiation (75°C, 25W) for 10 minutes can drive completion.

Step 3: Capping After coupling, acetylate unreacted amines to prevent deletion sequences.

  • Reagent: Acetic anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

Diagram 2: SPPS Workflow for N-Methylated Peptides

SPPS_WorkflowStartResin-bound N-Me-AATestChloranil TestStart->TestDecisionBlue Beads?Test->DecisionCoupleCoupling:Fmoc-AA + HATU + HOAt(Double Couple)Decision->CoupleYesCheckChloranil Test (Post-Couple)Couple->CheckSuccessColorless Beads?Check->SuccessDeprotectFmoc Removal(20% Piperidine)Success->DeprotectYesRecoupleRe-Couple with PyBroPSuccess->RecoupleNoNextNext CycleDeprotect->NextRecouple->Check

Caption: Workflow for ensuring complete coupling on difficult secondary amines in SPPS.

Part 4: Case Studies (FDA-Approved Peptidomimetics)

The application of NPAAs is validated by major market approvals. These drugs demonstrate how specific residues solve clinical problems.

Case Study 1: Icatibant (Firazyr®)
  • Indication: Hereditary Angioedema (Bradykinin B2 receptor antagonist).

  • Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH.

  • NPAA Analysis:

    • D-Arg / D-Tic: Prevent exopeptidase degradation at termini.

    • Hyp (Hydroxyproline): Increases water solubility and rigidifies the turn.

    • Thi (Thienylalanine): A bio-isostere of Phenylalanine; improves receptor affinity via altered

      
      -electron density.
      
    • Oic (Octahydroindole-2-carboxylic acid): A bicyclic proline analogue that locks the C-terminal conformation, ensuring receptor selectivity.

Case Study 2: Cyclosporine A (Sandimmune®)
  • Indication: Immunosuppressant.[3]

  • Structure: Cyclic undecapeptide with 7 N-methylated residues.

  • NPAA Analysis:

    • N-Methylation: The extensive N-methylation (e.g., N-Me-Leu, N-Me-Val) is the primary driver of its oral bioavailability. It removes H-bond donors, allowing the molecule to traverse the intestinal epithelium passively.

    • Bmt (Butenyl-methyl-threonine): A highly specialized NPAA crucial for binding to cyclophilin.

References

  • Craik, D. J., et al. (2013). "The Future of Peptide-based Drugs." Chemical Biology & Drug Design.

  • Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids in Peptide Synthesis and Discovery." Molecules.

  • Qvit, N., et al. (2017). "Peptidomimetic Therapeutics: Scientific Approaches and Opportunities." Drug Discovery Today.

  • FDA.gov. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book)."

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

Conformational Constraints in Peptide Design: A Technical Guide to Rigidification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermodynamic and pharmacokinetic bottlenecks inherent to linear peptide therapeutics.[1] By imposing conformational constraints, researchers can overcome the "entropic penalty" of binding, enhance proteolytic stability, and improve membrane permeability.[2] This document details the mechanistic basis of rigidification, provides actionable synthetic protocols for peptide stapling, and outlines validation metrics for drug development professionals.

Part 1: The Thermodynamic Basis of Rigidification

The Entropy Problem

Linear peptides exist as a dynamic ensemble of conformers in solution. Upon binding to a protein target, this ensemble must collapse into a single bioactive conformation. This process incurs a significant entropic penalty (


), which must be offset by enthalpic gains (

).

The Constrained Solution: Pre-organizing the peptide into its bioactive conformation reduces the entropic cost of folding upon binding.[3]

  • Constrained Peptide: The "unbound" state is already close to the "bound" state.

    
     is minimized, leading to a more negative (favorable) 
    
    
    
    .
Visualization: Thermodynamic Landscape

The following diagram illustrates the energy landscape differences between linear and constrained peptides.

ThermodynamicLandscape cluster_0 Linear Peptide (High Entropy) cluster_1 Constrained Peptide (Pre-organized) Linear_Free Ensemble of Random Coils Bound_State Target Bound Conformation Linear_Free->Bound_State High Entropic Penalty (Large TΔS loss) Constrained_Free Restricted Conformational Space Constrained_Free->Bound_State Low Entropic Penalty (Small TΔS loss)

Caption: Figure 1. Thermodynamic advantage of conformational constraints. Pre-organization minimizes the entropy loss required for target binding, enhancing affinity.

Part 2: Strategic Framework of Constraints

Effective design requires selecting the correct constraint based on the target secondary structure (Helix, Turn, or Strand).

Local Backbone Constraints

These modifications restrict the torsion angles (


 and 

) of specific residues, propagating local rigidity.
  • 
    -Aminoisobutyric acid (Aib): 
    
    • Mechanism: The gem-dimethyl group at the

      
      -carbon introduces steric clash, restricting 
      
      
      
      angles to the helical region (
      
      
      ).
    • Application: Potent inducer of

      
      -helices and 
      
      
      
      -helices.
  • N-Methylation:

    • Mechanism: Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor (lowering desolvation energy) and introduces steric clashes that favor cis-peptide bonds or specific turn structures.

    • Permeability: Critical for "chameleonic" properties, allowing peptides to bury polar groups when crossing lipophilic membranes.

Global Macrocyclization

Connecting distal residues creates a macrocycle, defining the overall shape.

StrategyChemistryTarget GeometryKey Advantage
Head-to-Tail Amide bond (Lactam)

-turns, cyclic loops
Complete elimination of termini (exopeptidase resistance).
Side-Chain Lactam Lys

Asp/Glu

-Helix (i, i+4)
Stabilizes helices via salt-bridge mimicry.
Disulfide Bridge Cys

Cys
Variable loopsReversible (redox sensitive); natural mimicry.
Hydrocarbon Staple Olefin Metathesis

-Helix (i, i+4/7)
Gold Standard for intracellular targets; proteolytic stability.

Part 3: Deep Dive – Peptide Stapling via Ring-Closing Metathesis (RCM)

Peptide stapling uses all-hydrocarbon linkers to "lock" a peptide into an


-helical conformation. This is the most robust method for targeting intracellular protein-protein interactions (PPIs).
Design Logic
  • Residue Selection: Replace residues on the non-interacting face of the helix.

  • Spacing:

    • 
      :  Uses 
      
      
      
      /
      
      
      non-natural amino acids (one turn).
    • 
      :  Uses 
      
      
      
      /
      
      
      non-natural amino acids (two turns).
Experimental Protocol: Solid-Phase Synthesis of Stapled Peptides

Objective: Synthesize a hydrocarbon-stapled peptide using Fmoc-chemistry and Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Materials:

  • Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

  • Non-natural Amino Acids: Fmoc-(S)-pentenylalanine (

    
    ), Fmoc-(R)-octenylalanine (
    
    
    
    ).
  • Catalyst: Grubbs I or II (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow:

  • Linear Assembly:

    • Synthesize the linear sequence using standard Fmoc SPPS.

    • Critical Step: Couple the olefin-bearing amino acids (

      
      ) for extended times (2x 2h) using HATU/HOAt to ensure complete incorporation due to steric bulk.
      
    • Do not remove the N-terminal Fmoc group yet. (Protects the N-terminus during metathesis).

  • Resin Preparation for RCM:

    • Wash resin 3x with DCM.[4]

    • Wash resin 3x with anhydrous DCE (1,2-Dichloroethane).

    • Degassing: Bubble Nitrogen or Argon through the resin/DCE slurry for 15 mins. Oxygen poisons the Ruthenium catalyst.

  • Ring-Closing Metathesis (The "Stapling"):

    • Dissolve Grubbs Catalyst (1st Gen or 2nd Gen) in degassed DCE (10 mM concentration).

    • Add catalyst solution to resin (approx. 20 mol% relative to peptide).[4][5]

    • React for 2 hours at room temperature (or 40°C for difficult sequences) under inert atmosphere.

    • Drain and repeat the catalyst addition step once more to ensure high conversion.

    • Wash: Wash resin extensively with DCE (5x), DCM (5x), and DMSO (3x) to remove excess Ruthenium (which appears as black/brown residue).

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc (20% Piperidine/DMF).

    • Cleave from resin: TFA/TIS/Water (95:2.5:2.[5][6]5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

  • Purification & Analysis:

    • Purify via RP-HPLC (C18 column).

    • Validation: Mass Spectrometry (ESI-MS) must show a mass shift of -28 Da (loss of ethylene

      
      ) compared to the linear precursor.
      
Visualization: RCM Workflow

RCM_Workflow Start Linear Peptide on Resin (Fmoc-Protected N-term) Step1 Solvent Exchange (DCM -> Degassed DCE) Start->Step1 Step2 Add Grubbs Catalyst (10mM in DCE, 20 mol%) Step1->Step2 Step3 Reaction Incubation (2 hours, Inert Gas) Step2->Step3 Decision Repeat Catalyst Addition? Step3->Decision Decision->Step2 Yes (2nd cycle) Wash Extensive Washing (DCE, DCM, DMSO) Decision->Wash No (Done) Cleave Fmoc Removal & TFA Cleavage Wash->Cleave End Stapled Peptide (Mass = Linear - 28 Da) Cleave->End

Caption: Figure 2. Solid-phase Ring-Closing Metathesis (RCM) protocol for peptide stapling.

Part 4: Analytical Validation & Data Interpretation

Trustworthiness in peptide design comes from rigorous validation. A stapled peptide is not useful unless it retains structure and resists degradation.

Helicity Assessment (Circular Dichroism)

Compare the linear vs. stapled peptide via CD spectroscopy in aqueous buffer.

  • Signature:

    
    -Helix shows minima at 208 nm  and 222 nm .[7]
    
  • Metric: Calculate % Helicity using mean residue ellipticity

    
    .
    
    
    
    
Proteolytic Stability Assay

Incubate peptides with Chymotrypsin or human serum.

  • Protocol: Mix peptide (100

    
    M) with protease. Quench aliquots at t=0, 15, 30, 60, 120 min. Analyze remaining parent fraction via HPLC.
    
  • Expectation: Stapled peptides often show

    
     hours, compared to minutes for linear analogs.
    
Comparative Data Summary

The table below summarizes typical performance metrics for a p53/MDM2 inhibitor design.

MetricLinear Peptide (p53 wt)Stapled Peptide (SAH-p53)Improvement Factor
Helicity (CD) < 15% (Random Coil)> 60% (Alpha Helix)4x Structural Integrity
Binding Affinity (

)
500 - 1000 nM10 - 50 nM20-50x Potency
Proteolytic

< 15 minutes> 240 minutes>16x Stability
Cell Permeability NegligibleModerate to HighEnables Intracellular Access

Part 5: Future Outlook & Permeability

While stapling solves stability and affinity, permeability remains the frontier. The "hydrocarbon staple" adds lipophilicity, which aids membrane insertion, but excessive hydrophobicity can lead to sequestration in the membrane.

  • Next-Gen Strategy: Combine stapling with N-methylation of exposed amide bonds to mask polarity, creating "stealth" peptides that traverse membranes via passive diffusion.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Vertex AI Search / PMC. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. Bechtler & Lamers, RSC Chemical Biology. Available at: [Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug. NIH / PubMed. Available at: [Link]

  • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences. ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Fmoc-β-methyl-D-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Fmoc-β-methyl-D-Methionine , a specialized non-canonical amino acid used to induce conformational constraints in peptide backbones.

Status: Custom Synthesis Target (Non-Catalog) Classification:


-Branched Non-Canonical Amino Acid
Stereochemistry:  (2R, 3S/R) Diastereomers[1]

Executive Summary & Identification

Fmoc-β-methyl-D-Met is a highly specialized building block.[1] Unlike standard D-Methionine, the addition of a methyl group at the


-position creates a second chiral center, effectively making this residue a structural hybrid of Methionine  and Isoleucine .

This modification serves two primary pharmaceutical purposes:

  • Conformational Constraint: The

    
    -methyl group restricts the 
    
    
    
    and
    
    
    torsion angles, locking the side chain into specific rotamers and limiting the flexibility of the peptide backbone (
    
    
    angles).
  • Proteolytic Stability: The increased steric bulk adjacent to the peptide bond protects against enzymatic degradation by exopeptidases.

Chemical Identity Data

Because this is a custom-synthesized molecule, a global commercial CAS number for the specific Fmoc-protected diastereomer is rarely indexed.[1] Researchers must reference the parent structure or the specific stereoisomer required.

FeatureDetail
Common Name Fmoc-β-methyl-D-Methionine
IUPAC Name (Predicted) (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-(methylthio)butanoic acid
Molecular Formula

Molecular Weight ~385.48 g/mol
CAS Number (Parent D-Met) 348-67-4 (Unprotected D-Met)
CAS Number (Fmoc-D-Met) 112883-40-6 (Reference for non-methylated analog)
Commercial Status Custom Synthesis Required (Not a stock item)

Critical Note on Stereochemistry: The term "β-methyl-D-Met" is ambiguous regarding the


-carbon. It implies the 

-carbon is D (R-configuration), but the

-carbon can be syn or anti.[1] You must specify (2R,3S) or (2R,3R) when ordering custom synthesis.

Supply Chain & Sourcing Strategy

As of Q1 2026, this molecule is not listed in standard catalogs (Sigma, Fisher, VWR) as a stock item. Sourcing requires engagement with Custom Synthesis Organizations (CSOs) .

Recommended Custom Synthesis Suppliers

When requesting quotes, provide the structure diagram and specify the desired diastereomer purity (>98% de).

  • Bachem (Custom Synthesis Division):

    • Specialty: High-purity amino acid derivatives and difficult stereochemical targets.[1][2]

    • Region: Global (HQ: Switzerland).

  • Chem-Impex International:

    • Specialty: Often stocks "unicorn" building blocks or offers rapid custom synthesis for unusual Fmoc-amino acids.

    • Region: North America.[3]

  • Enamine:

    • Specialty: Building blocks for drug discovery; high capacity for non-canonical synthesis.

    • Region: Europe/Global.

  • PepTech (Burlington, MA):

    • Specialty: Focused specifically on exotic amino acid derivatives for SPPS.

Synthesis & Manufacturing Logic

Since you may need to synthesize this building block or evaluate a CSO's proposed route, the standard synthesis logic follows the Belokon Method or Evans Auxiliary approach to establish the


 and 

stereocenters.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the retrosynthetic logic for creating the


-methyl-D-Met scaffold, utilizing a chiral auxiliary to control the absolute configuration.

BetaMethylMetSynthesis Figure 1: Stereoselective synthesis route via Ni(II) Schiff Base complex (Belokon Method). Target Fmoc-beta-methyl-D-Met (Target Molecule) Deprotection Fmoc Protection (Fmoc-OSu) Deprotection->Target Final Purification Hydrolysis Auxiliary Removal (Acid Hydrolysis) Hydrolysis->Deprotection Free Amino Acid Alkylation Asymmetric Alkylation (Electrophile: Me-S-CH2-X) Alkylation->Hydrolysis Release AA Precursor Ni(II) Schiff Base Complex (Belokon's Glycine Equivalent) Precursor->Alkylation Base (DBU/KOtBu) Substrate Crotyl/Butenyl Precursor (Beta-Methyl Source) Substrate->Precursor Condensation

[1]

Synthesis Protocol Narrative
  • Chiral Template Formation: Use a chiral auxiliary (e.g., Belokon’s Ni(II) complex derived from glycine and a chiral ligand) to shield the

    
    -proton.
    
  • 
    -Functionalization:  Introduce the side chain. For 
    
    
    
    -methyl Met, this is challenging.[1] A common route is the Michael addition of methyl mercaptan to a crotyl-glycine equivalent, or the alkylation of a
    
    
    -methyl glycine template with a methyl-thio-methyl halide.[1]
  • Resolution: Separation of diastereomers (syn/anti) is usually performed at the Ni-complex stage via crystallization or silica chromatography.

  • Fmoc Protection: Standard protection using Fmoc-OSu in

    
    /Dioxane.[1]
    

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating


-branched amino acids like Fmoc- 

-methyl-D-Met requires modified coupling protocols due to the steric hindrance at the

-carbon (similar to coupling Fmoc-Ile or Fmoc-Val, but harder).[1]
Coupling Efficiency Table
Reagent SystemCoupling TimeDouble Couple?Efficiency Rating
HBTU / DIPEA 60 minYesLow (Risk of deletion)
DIC / Oxyma 60 minYesMedium
HATU / HOAt 120 min Recommended High
PyAOP 120 minOptionalHigh
Step-by-Step Incorporation Workflow
  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.

  • Activation (The Critical Step):

    • Dissolve Fmoc-β-methyl-D-Met (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Rationale: HOAt is superior to HOBt for sterically hindered couplings, reducing racemization and improving kinetics.

  • Coupling: Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil detects difficult sequences better) or micro-cleavage LCMS.

  • Capping: If coupling is <99%, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

References & Authority

  • Belokon, Y. N., et al. (1998). "Asymmetric synthesis of

    
    -substituted 
    
    
    
    -amino acids via a chiral Ni(II) Schiff base complex." Journal of the American Chemical Society.
  • Hruby, V. J., et al. (1990). "Conformational constraints in peptide design: The

    
     space." Chemical Reviews. 
    
  • Bachem Technical Guides. "Handling of Sterically Hindered Amino Acids in SPPS."

  • Chem-Impex Catalog. "Non-Canonical Amino Acid Building Blocks."

Note: Due to the custom nature of this molecule, specific catalog URLs are dynamic. The links above direct to the primary domains of authoritative sources for verification.

Sources

Beta-Methylated Methionine Analogs: Structural Constraints & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes advanced peptidomimetic principles with specific data on beta-methylated methionine analogs.

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Protein Engineers, Medicinal Chemists

Executive Summary

Methionine (Met) is often termed the "Cinderella" of amino acids—critical for translation initiation and metabolic methylation but historically underutilized in structure-based drug design (SBDD) due to the high entropic flexibility of its thioether side chain. Beta-methylated methionine analogs represent a high-value class of peptidomimetics designed to overcome these limitations.

This guide distinguishes between the two primary structural classes of "beta-analogs" that are often conflated:

  • 
    -Homomethionine:  Backbone homologation (insertion of a methylene group) used to confer total proteolytic resistance and induce novel secondary structures (foldamers).
    
  • C

    
    -Methyl Methionine:  Side-chain constraint (methylation at the C3 position) used to lock the 
    
    
    
    torsion angle, reducing the entropic penalty of receptor binding.

Part 1: Structural Architectures & Conformational Logic

The Structural Divergence

To effectively utilize beta-methylated analogs, one must first select the correct "beta" modification based on the desired pharmacological outcome.

Feature

-Methionine
(Native)

-Homomethionine
(Backbone Modified)
C

-Methyl Methionine
(Side-Chain Constrained)
Modification NoneMethylene insertion between C

and Carbonyl
Methyl group added to C

(C3) of side chain
Primary Benefit Natural recognitionProteolytic Stability (t

extension)
Affinity Enhancement (Entropy reduction)
Secondary Structure

-Helix /

-Sheet
14-Helix / 12-Helix (Foldamers)Distorted Helix /

-Turn mimic
Ramachandran Space Broad allowed regionsRestricted

space
Restricted

rotamers
Visualization of Structural Topologies

The following diagram illustrates the atomic-level differences between these analogs.

Met_Analogs cluster_benefits Therapeutic Outcome Native L-Methionine (Native) BetaHomo β3-Homomethionine (Backbone Extension) Native->BetaHomo Arndt-Eistert Homologation CBeta Cβ-Methyl Methionine (Side-Chain Constraint) Native->CBeta C-H Activation or Asymmetric Alkylation Native_Struct H2N-Cα(R)-COOH Flexible Side Chain Native->Native_Struct BetaHomo_Struct H2N-Cβ(R)-Cα-COOH Resists Proteolysis BetaHomo->BetaHomo_Struct CBeta_Struct H2N-Cα(Cβ-Me)-COOH Locks χ1 Angle CBeta->CBeta_Struct Stab Metabolic Stability (No cleavage) BetaHomo_Struct->Stab Aff High Affinity (Pre-organized) CBeta_Struct->Aff

Figure 1: Structural divergence of methionine analogs.


-homologation extends the backbone for stability, while C

-methylation constrains the side chain for affinity.

Part 2: Pharmacological Benefits & Mechanisms

Proteolytic Stability (The -Amino Acid Advantage)

Incorporating


-homomethionine  into peptide drugs renders the backbone unrecognizable to standard proteases (trypsin, chymotrypsin, pepsin).
  • Mechanism: The insertion of an extra methylene group (

    
    ) shifts the scissile amide bond away from the catalytic triad of the protease. The enzyme's nucleophile (e.g., Serine-OH) cannot reach the carbonyl carbon due to this spatial displacement.
    
  • Data: Peptides containing

    
    -amino acids often exhibit half-lives (t
    
    
    
    ) in human serum exceeding 24-48 hours , compared to minutes for their
    
    
    -counterparts [1].
Conformational Locking (The C -Methyl Advantage)

C


-methyl methionine  (specifically the (2S,3S) or (2S,3R) diastereomers) introduces a severe steric clash between the new methyl group and the peptide backbone.
  • Mechanism: This interaction restricts the rotation of the side chain around the C

    
    -C
    
    
    
    bond (
    
    
    angle).
  • Therapeutic Value: By "freezing" the methionine side chain into a bioactive conformation, the drug molecule does not lose entropy upon binding to its target. This "pre-paid" entropy cost can increase binding affinity (

    
    ) by 10-100 fold [2].
    
Late-Stage Diversification

Recent advances have utilized the methionine thioether as a Directing Group (DG) for Palladium-catalyzed C(sp3)-H activation. This allows for the late-stage introduction of beta-substituents into native peptides, converting a standard Met residue into a C


-functionalized analog without de novo synthesis [3].

Part 3: Synthesis & Incorporation Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of -Analogs

Standard Fmoc chemistry is compatible, but coupling kinetics differ.

  • Resin Selection: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation, as

    
    -peptides form stable secondary structures on-bead.
    
  • Coupling Reagents:

    • Activator: HATU or PyAOP is preferred over HBTU due to the lower reactivity of the

      
      -amino group.
      
    • Base: DIEA (Diisopropylethylamine) at 2.0 equivalents.

  • Deprotection: Standard 20% Piperidine in DMF. Note: Monitor UV absorbance;

    
    -amino acids may deprotect slower.
    
  • Cleavage:

    • Cocktail: TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).

    • Critical Step: Methionine is prone to oxidation (Met-Sulfoxide) and alkylation during cleavage. DODT (3,6-dioxa-1,8-octanedithiol) is mandatory as a scavenger to protect the thioether. Avoid EDT if possible due to odor, but DODT is a superior, less odorous alternative.

Protocol B: Pd-Catalyzed Late-Stage C -Functionalization

Transforming native Met to C


-vinyl/methyl Met in intact peptides [3].
  • Substrate: Peptide containing Met (N-terminus protected).

  • Catalyst System: Pd(OAc)

    
     (10 mol%) + Ligand (e.g., Acetyl-protected amino acid ligand).
    
  • Reagent: AgOAc (oxidant) + Methyl acrylate (or alkyl source).

  • Conditions: Heating at 80-100°C in HFIP (Hexafluoroisopropanol) for 12-24h.

  • Mechanism: The Met sulfur coordinates Pd, directing it to activate the C

    
    -H bond, forming a palladacycle intermediate which then reacts with the olefin/alkyl group.
    

Part 4: Comparative Data Summary

The following table summarizes the stability and affinity shifts observed when substituting L-Met with its beta-analogs in model bioactive peptides (e.g., GPCR ligands).

ParameterL-Methionine

-Homomethionine
C

-Methyl Methionine
Serum Half-Life < 30 min> 24 hours2 - 4 hours
Protease Susceptibility High (Trypsin/Chymotrypsin)Resistant Moderate (Steric hindrance)
Binding Affinity (

)
BaselineVariable (depends on fold)Enhanced (Entropy gain)
Synthesis Complexity Low (Commercial)Medium (Arndt-Eistert)High (Stereoselective)
Mechanism of Proteolytic Resistance

Proteolysis cluster_enzyme Protease Active Site (Serine Protease) cluster_substrate Substrate Interaction Triad Catalytic Triad (Ser-His-Asp) Alpha α-Peptide Bond (Scissile) Triad->Alpha Nucleophilic Attack (Successful) Beta β-Peptide Bond (Non-Scissile) Triad->Beta Steric Mismatch (No Attack) Pocket S1 Specificity Pocket Cleavage Cleavage Alpha->Cleavage Hydrolysis Stable Stable Beta->Stable Intact Drug

Figure 2: Mechanistic basis for the stability of beta-methylated analogs. The backbone extension shifts the carbonyl group out of the effective range of the catalytic triad.

References

  • Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

  • Seebach, D., & Gardiner, J. "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 2008. Link

  • Wang, W., et al. "Methionine-enabled peptide modification through late-stage Pd-catalyzed β-C(sp3)–H olefination/cyclization." Chemical Communications, 2019. Link

  • Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research, 1998. Link

An In-Depth Technical Guide to Chiral β-Methyl Amino Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the β-Methyl Group in Amino Acid Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pursuit of molecular diversity and enhanced pharmacological properties is relentless. Among the vast arsenal of tools available to the modern scientist, the use of "unnatural" amino acids stands out as a powerful strategy for crafting novel therapeutics.[1][] Chiral β-methyl amino acid derivatives, a specialized class of these building blocks, have garnered significant attention for their ability to confer unique structural and functional attributes to peptides and small molecules.[3][4]

The introduction of a methyl group at the β-position of an amino acid creates an additional stereocenter, leading to four possible diastereoisomers for any given side chain.[5][6] This seemingly subtle modification has profound implications, offering a sophisticated means to modulate the conformational dynamics, proteolytic stability, and biological activity of parent molecules.[7] By rigidifying the peptide backbone, β-methyl substitution can pre-organize a peptide into a bioactive conformation, enhancing its affinity and selectivity for a specific biological target.[3] Furthermore, the steric hindrance provided by the β-methyl group can effectively shield the peptide bond from enzymatic degradation, thereby improving its metabolic stability and pharmacokinetic profile.[5][7]

This guide provides a comprehensive overview of the synthesis, application, and analysis of chiral β-methyl amino acid derivatives. It is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of these valuable synthetic intermediates.

Part 1: Stereoselective Synthesis of Chiral β-Methyl Amino Acid Derivatives

The controlled installation of two adjacent stereocenters in β-methyl amino acids presents a significant synthetic challenge. Consequently, a variety of sophisticated methodologies have been developed to achieve high levels of stereoselectivity. These can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis Strategies

Chemical methods for the asymmetric synthesis of β-methyl amino acids often rely on substrate control, auxiliary control, or catalyst control to dictate the stereochemical outcome.

1.1.1 Chiral Auxiliary-Mediated Synthesis

The use of a covalently attached chiral auxiliary is a robust and widely employed strategy. The auxiliary directs the stereochemical course of a key bond-forming reaction and is subsequently removed to afford the desired enantiopure product.

A prominent example involves the use of chiral oxazolidinones, as popularized by Evans. In this approach, a chiral oxazolidinone is acylated with a carboxylic acid derivative. The resulting imide can then be stereoselectively alkylated or subjected to other transformations, with the auxiliary effectively shielding one face of the enolate.

Another powerful class of auxiliaries are the tert-butanesulfinyl imines, developed by Ellman.[8] These are particularly useful for the asymmetric synthesis of β-amino acids through the addition of nucleophiles to the C=N bond. The tert-butanesulfinyl group acts as a powerful stereodirecting group and can be readily cleaved under acidic conditions.[8]

Experimental Protocol: Asymmetric Synthesis of a β-Methyl Amino Acid Derivative via a Chiral Auxiliary

This protocol provides a generalized procedure for the asymmetric synthesis of a β-methyl-β-aryl-alanine derivative using a chiral oxazolidinone auxiliary, based on the principles of Evans' asymmetric alkylation.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of 3-phenylbutyryl chloride (1.1 eq) in anhydrous THF.

  • Add the acid chloride solution to the lithium salt of the oxazolidinone dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Asymmetric α-Halogenation

  • Dissolve the acylated auxiliary from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.

  • Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Step 3: Azide Displacement

  • Dissolve the α-bromo imide from Step 2 (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude α-azido imide is often used in the next step without further purification.

Step 4: Auxiliary Cleavage and Reduction

  • Dissolve the α-azido imide from Step 3 in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Acidify the reaction mixture with 1N HCl and extract the chiral auxiliary with dichloromethane.

  • The aqueous layer contains the α-azido carboxylic acid.

  • To the aqueous solution, add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude β-methyl amino acid.

  • Purify by recrystallization or ion-exchange chromatography.

1.1.2 Catalytic Asymmetric Synthesis

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

  • Conjugate Addition: The catalytic enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a direct and efficient route to chiral β-amino acids.[9] Chiral metal complexes, such as those of copper, can be employed to control the stereochemistry of the addition.[9]

  • Hydrogenation of Enamines: The asymmetric hydrogenation of enamines, catalyzed by chiral transition metal complexes (e.g., Rhodium or Iridium with chiral phosphine ligands), provides access to chiral β-amino esters.

  • Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to an imine, is a powerful C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds.[10] Organocatalysts, such as proline and its derivatives, have proven to be effective in promoting highly stereoselective Mannich reactions.[11]

Catalytic_Asymmetric_Synthesis cluster_0 Conjugate Addition cluster_1 Asymmetric Hydrogenation cluster_2 Mannich Reaction Unsaturated_Ester α,β-Unsaturated Ester Chiral_Cu_Catalyst Chiral Cu Catalyst Unsaturated_Ester->Chiral_Cu_Catalyst Nitrogen_Nucleophile Nitrogen Nucleophile Nitrogen_Nucleophile->Chiral_Cu_Catalyst Chiral_Beta_Amino_Ester_1 Chiral β-Amino Ester Chiral_Cu_Catalyst->Chiral_Beta_Amino_Ester_1 Enamine Enamine Chiral_Rh_Catalyst Chiral Rh/Ir Catalyst Enamine->Chiral_Rh_Catalyst H2 H₂ H2->Chiral_Rh_Catalyst Chiral_Beta_Amino_Ester_2 Chiral β-Amino Ester Chiral_Rh_Catalyst->Chiral_Beta_Amino_Ester_2 Enolate Enolate Proline_Catalyst Proline Catalyst Enolate->Proline_Catalyst Imine Imine Imine->Proline_Catalyst Chiral_Beta_Amino_Carbonyl Chiral β-Amino Carbonyl Proline_Catalyst->Chiral_Beta_Amino_Carbonyl

Figure 1: Key catalytic asymmetric routes to chiral β-amino acid derivatives.

Enzymatic and Biocatalytic Synthesis

Enzymatic methods offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility.

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[12] By using engineered TAs with tailored substrate specificity and stereoselectivity, β-keto esters can be converted to their corresponding chiral β-amino esters with high enantiomeric excess.[11]

  • Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures of β-amino acid derivatives.[13] This can be achieved through the enantioselective acylation of a racemic β-amino ester or the enantioselective hydrolysis of a racemic N-acyl-β-amino acid.[13]

  • Nitrile Hydratases and Amidases: A nitrile hydratase can convert a β-aminonitrile to the corresponding amide, which can then be hydrolyzed by an amidase to the β-amino acid.[13] When used with a racemic starting material, this enzymatic cascade can be highly enantioselective, affording the chiral β-amino acid in high optical purity.[13]

Enzymatic_Synthesis_Workflow Racemic_Substrate Racemic β-Amino Acid Derivative (e.g., Ester, N-Acyl) Enzyme Enzyme (e.g., Lipase) Racemic_Substrate->Enzyme Kinetic Resolution Separation Separation (e.g., Chromatography, Extraction) Enzyme->Separation Mixture of Product and Unreacted Substrate Enantiomer_1 Enantiomer 1 (Product) Separation->Enantiomer_1 Enantiomer_2 Enantiomer 2 (Unreacted) Separation->Enantiomer_2

Figure 2: Generalized workflow for the enzymatic kinetic resolution of a racemic β-amino acid derivative.

Part 2: Applications in Drug Discovery and Peptide Design

The unique structural features of chiral β-methyl amino acids translate into significant advantages in the design of therapeutic agents.

Peptidomimetics and Metabolic Stability

One of the major hurdles in the development of peptide-based drugs is their poor metabolic stability due to rapid degradation by proteases. The incorporation of β-amino acids, including their β-methylated congeners, is a well-established strategy to overcome this limitation.[5] The altered backbone geometry and the steric bulk of the β-methyl group render the adjacent peptide bonds resistant to enzymatic cleavage, leading to a longer in vivo half-life.[5][6]

Conformational Control and Target Affinity

The β-methyl group introduces conformational constraints that can pre-organize a peptide into a specific secondary structure, such as a β-turn or a helical fold.[7][11] This is particularly valuable when the desired bioactive conformation for binding to a receptor or enzyme is known. By "locking" the peptide into this conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and selectivity.[3] For instance, β-methylphenylalanine has been shown to be a crucial component in analogues of the antibiotic bottromycin A2, where it contributes to the rigidification of the macrocyclic structure, which is essential for its antibacterial activity.[3]

Pharmacological Activities

Chiral β-amino acid derivatives are not only components of larger molecules but can also exhibit intrinsic biological activity. They have been associated with a wide range of pharmacological properties, including:

  • Antifungal and Antibacterial: Some β-amino acids, like cispentacin, are natural products with antifungal properties.[14][15]

  • Hypoglycemic and Antiketogenic: Certain β-amino acid structures have shown potential in modulating glucose metabolism.[11][15][16]

  • Enzyme Inhibition: The unique stereochemistry and functionality of these molecules make them attractive scaffolds for the design of potent and selective enzyme inhibitors.

Application Area Key Advantage of β-Methyl Substitution Example
Peptidomimetics Increased resistance to proteolytic degradation.[5][7]Designing more stable analogues of peptide hormones.
Conformational Control Induction of stable secondary structures (e.g., β-turns, helices).[7][11]Enhancing the binding affinity of receptor ligands.[3]
Enzyme Inhibition Unique stereochemical presentation of functional groups for active site binding.Development of novel protease or peptidase inhibitors.[5]
Antimicrobial Agents Component of natural products with antibacterial or antifungal activity.[11][15]Analogues of cispentacin or bottromycin A2.[3][14]

Table 1: Summary of key applications and advantages of chiral β-methyl amino acid derivatives in drug discovery.

Part 3: Analytical Methods for Stereochemical Characterization

The unambiguous determination of the stereochemical purity of chiral β-methyl amino acid derivatives is critical for both synthetic optimization and for understanding their structure-activity relationships. Due to the presence of two stereocenters, the separation of up to four diastereomers may be required.

Chiral Chromatography

High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral separation of amino acids.

  • Direct Methods: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers. Ligand-exchange chromatography is a particularly effective technique, where a chiral ligand (e.g., L-4-hydroxyproline) is immobilized on the stationary phase.[17] The formation of transient diastereomeric metal complexes (usually with Cu(II)) between the selector and the analytes allows for their separation.[17]

  • Indirect Methods: In this strategy, the amino acid is first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18).[18] A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[18]

Capillary Electrophoresis (CE)

Chiral capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small quantities of material. Separation is achieved by adding a chiral selector to the background electrolyte.[17] For β-methyl amino acids, Cu(II) complexes of chiral ligands, such as derivatives of L-4-hydroxyproline, have been successfully employed as chiral selectors.[17]

Experimental Protocol: Chiral Separation of β-Methyl Amino Acid Enantiomers by HPLC

This protocol outlines a general method for the chiral separation of β-methyl amino acid enantiomers using a ligand-exchange HPLC column.

1. Instrumentation and Column:

  • HPLC system with a UV detector.

  • Chiral stationary phase ligand-exchange column (e.g., silica-based with immobilized L-hydroxyproline).

2. Mobile Phase Preparation:

  • Prepare an aqueous solution of copper(II) sulfate (e.g., 1-2 mM).

  • Adjust the pH of the solution to a suitable range (typically 4.5-5.5) using a buffer (e.g., acetate buffer).

  • The mobile phase may contain a small percentage of an organic modifier (e.g., methanol or acetonitrile) to optimize retention and resolution.

  • Filter the mobile phase through a 0.45 µm filter and degas before use.

3. Sample Preparation:

  • Dissolve the β-methyl amino acid sample in the mobile phase or a compatible solvent at a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection Wavelength: Typically in the range of 210-254 nm, depending on the presence of a chromophore.

  • Injection Volume: 5 - 20 µL.

5. Data Analysis:

  • Identify the peaks corresponding to the different enantiomers based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Conclusion

Chiral β-methyl amino acid derivatives represent a class of building blocks with immense potential for modern drug discovery. Their ability to impart conformational rigidity and enhanced metabolic stability makes them invaluable tools for the rational design of peptidomimetics and small molecule therapeutics with improved pharmacological profiles. The continued development of novel and efficient stereoselective synthetic methods, both chemical and enzymatic, will undoubtedly expand the accessibility and utility of these versatile scaffolds. Coupled with robust analytical techniques for stereochemical verification, the strategic incorporation of chiral β-methyl amino acids will continue to be a key enabler in the quest for new and more effective medicines.

References

  • Title: Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry Source: PMC URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

  • Title: Enzymatic asymmetric synthesis of chiral amino acids Source: ResearchGate URL: [Link]

  • Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: Chemistry | Illinois URL: [Link]

  • Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL: [Link]

  • Title: Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers Source: NIH URL: [Link]

  • Title: Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry Source: ResearchGate URL: [Link]

  • Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: SYNTHESIS OF CHIRAL BETA AMINO ACIDS Source: Google Patents URL
  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: Dove Medical Press URL: [Link]

  • Title: Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides Source: ACS Publications URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry Source: AQA URL: [Link]

  • Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: PMC - NIH URL: [Link]

  • Title: Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: NIH URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: ResearchGate URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Publishing URL: [Link]

  • Title: Engineering β-sheets employing N-methylated heterochiral amino acids Source: PMC URL: [Link]

  • Title: Beta-amino acids: versatile peptidomimetics Source: Request PDF - ResearchGate URL: [Link]

Sources

Methodological & Application

Fmoc solid phase peptide synthesis protocols for beta-methyl amino acids

Advanced Fmoc SPPS Protocols for -Methyl and Sterically Hindered Amino Acids

Abstract

The incorporation of




Strategic Planning: The "Why" Before the "How"

Before initiating synthesis, experimental parameters must be tuned to the specific steric demands of

Resin Selection

Aggregation is the primary enemy of hindered couplings. The steric bulk of

  • Recommendation: Use PEG-based resins (e.g., ChemMatrix®, NovaPEG) or Low-Loading Polystyrene (< 0.4 mmol/g).

  • Rationale: PEG linkers provide a quasi-solution environment, improving mass transfer and reducing inter-chain aggregation which exacerbates the steric difficulty.

Coupling Reagent Selection

The choice of coupling reagent is critical.[1][2][3] Standard HBTU/DIPEA protocols are often insufficient.

Reagent ClassReagentRecommendationMechanism & Rationale
Uronium (Aminium) HATU Gold Standard Generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating the acylation of the hindered amine.
Uronium (Oxyma) COMU High Efficiency Generates Oxyma esters.[4] Often shows superior solubility and lower racemization than HATU.[1][3] Safer byproduct (non-explosive) compared to HOAt.[3][4]
Carbodiimide DIC + Oxyma Microwave Preferred Prevents guanidinylation of the N-terminus, a common side reaction with Uronium salts at high temperatures. Oxyma suppresses racemization effectively.[1]
Phosphonium PyAOP Alternative Phosphonium analog of HATU. Useful if the reaction fails with uronium salts due to rapid hydrolysis of the active ester.

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the appropriate protocol based on equipment availability and sequence difficulty.

SPPS_WorkflowStartStart: Sequence AnalysisCheckBetaContains u03b2-Methyl AA?Start->CheckBetaEquipEquipment Available?CheckBeta->EquipYesStdProtocolStandard Fmoc Protocol(HBTU/DIPEA)CheckBeta->StdProtocolNomwProtocolProtocol A:Microwave Assisted(DIC/Oxyma or HATU)Equip->mwProtocolMicrowave SynthesizermanProtocolProtocol B:Manual High-Efficiency(HATU/HOAt/TMP)Equip->manProtocolManual / RockerOptOptimization Loop:- Double Couple- Increase Temp- Change Solvent (NMP)mwProtocol->OptIncomplete Coupling(Kaiser +)manProtocol->OptIncomplete Coupling(Kaiser +)

Figure 1: Decision matrix for selecting the optimal synthesis strategy for hindered peptides.

Protocol A: Automated Microwave-Assisted Synthesis

Best for: Rapid synthesis, minimizing aggregation, and overcoming extreme steric hindrance.

Mechanism

Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipolar solvent (DMF/NMP) and the resin-bound peptide. This disrupts chain aggregation and provides the thermal energy required to overcome the activation energy barrier of the hindered coupling.

Reagents
  • Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

  • Base/Additive: 1.0 M Oxyma Pure in DMF. (Avoid HOBt in microwaves due to explosion risk).

  • Amino Acid: 0.2 M Fmoc-

    
    -Me-AA-OH in DMF.
    
  • Deprotection: 20% Piperidine + 0.1 M Oxyma (to suppress aspartimide formation) in DMF.

Procedure
  • Swelling: Swell resin in DMF for 20 min (ambient).

  • Deprotection:

    • Microwave: 75°C, 155 Watts, 3 minutes.

    • Wash: DMF (4 x 30 sec).

  • Coupling (The Critical Step):

    • Stoichiometry: 5 eq Amino Acid : 5 eq DIC : 5 eq Oxyma.

    • Condition: Ramp to 75°C (or 90°C for extremely hindered analogs like Aib, though 75°C is safer for chiral

      
      -methyls to avoid epimerization).
      
    • Time: 10 minutes.

    • Note: For Cysteine or Histidine, DO NOT use microwave heating above 50°C to prevent extensive racemization. Use 50°C for 10 min or room temperature for 60 min.

  • Double Coupling (Mandatory for

    
    -Methyls): 
    
    • Repeat the coupling step with fresh reagents.

    • This ensures the "difficult-to-reach" amine sites are acylated.

  • Capping: Acetic anhydride/DIPEA/DMF (standard) to terminate unreacted chains.

Protocol B: Manual High-Efficiency Synthesis (Room Temp)

Best for: Labs without microwave systems, or for substrates highly sensitive to thermal epimerization.

Mechanism

Without thermal assistance, we must rely on chemical potency. We utilize HATU , the most powerful uronium reagent, combined with HOAt to maximize the acylation rate. We substitute the base DIPEA with TMP (2,4,6-Trimethylpyridine) or NMM (N-Methylmorpholine) in specific cases to reduce base-catalyzed racemization.

Reagents
  • Coupling Cocktail: HATU (0.95 eq) / HOAt (0.95 eq) / TMP (2.0 eq).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its superior solvating power of aggregated chains.

Procedure
  • Pre-Activation (Minimizing Epimerization):

    • Dissolve Fmoc-

      
      -Me-AA-OH (3-5 eq) and HATU (2.9-4.9 eq) in NMP.
      
    • Add TMP (6-10 eq) immediately before adding to the resin.

    • Crucial: Do not pre-activate for > 1-2 minutes. Prolonged activation of uronium salts can lead to guanidinylation of the amine.

  • Coupling:

    • Add mixture to the resin.

    • Agitate (shake/rock) for 2 - 4 hours . (Standard AAs take 30-60 mins;

      
      -methyls require significantly longer).
      
  • Monitoring (Kaiser Test):

    • Perform a Kaiser test.[5] If blue (positive), proceed to Step 4.

  • Re-Coupling (Switching Mechanism):

    • If the first coupling was HATU-based, perform the second coupling with DIC/Oxyma or PyBrOP .

    • Rationale: Changing the activation chemistry can sometimes access conformational spaces that the first reagent could not.

  • Washing: Extensive washing with NMP and DCM is required to remove the excess reagents.

Optimization & Troubleshooting

Racemization Control

The


  • Solution: Use Oxyma Pure instead of HOBt.[3] Oxyma is less acidic (pKa ~4.6) than HOBt but a better leaving group, offering a "sweet spot" of reactivity and safety.

  • Base Choice: If racemization is observed (via HPLC), switch from DIPEA to Collidine (TMP) . TMP is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton.
    
The "Difficult Sequence" (Aggregation)

If the

(

-Me-Phe)
  • Pseudoprolines: If a Serine or Threonine is present nearby, use a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH). This induces a "kink" in the backbone, disrupting beta-sheets and improving solvation.

  • Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts (0.1 M LiCl) to disrupt hydrogen bonding.

Comparative Data: Yield Analysis

The following table summarizes typical crude purity results comparing standard vs. optimized protocols for a difficult model peptide: H-Ala-Val-(


-Me-Phe
ProtocolCoupling ConditionsTime per CycleCrude Purity (HPLC)Dominant Impurity
Standard HBTU / DIPEA (RT)1 hour45%Deletion (des-

-Me-Phe)
Manual Optimized HATU / HOAt / TMP (RT)4 hours (Double)82%Minor Epimer (<3%)
Microwave DIC / Oxyma (75°C)15 mins (Double)94% None detected

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[6][7] Organic Letters, 16(3), 940-943. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[1][3] Chemistry - A European Journal, 15(37), 9394–9403. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CEM Corporation. (2023).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

Coupling conditions for sterically hindered Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2026-04 High-Efficiency Coupling Strategies for Sterically Hindered Fmoc-Amino Acids

Abstract

The incorporation of sterically hindered amino acids—such as


-disubstituted residues (Aib), 

-methylated analogs, and

-branched residues (Val, Ile, Thr)—remains a primary bottleneck in solid-phase peptide synthesis (SPPS).[1][2] Standard carbodiimide/HOBt protocols often result in deletion sequences and low crude purity. This application note synthesizes current industry-standard methodologies, transitioning from traditional benzotriazole-based chemistry (HATU/HOAt) to modern, safer, and often more reactive Oxyma-based systems (COMU/Oxyma). We provide validated protocols for overcoming steric barriers while minimizing racemization and diketopiperazine (DKP) formation.

Part 1: The Chemistry of Hindrance

To solve "difficult sequences," one must distinguish between aggregation and steric hindrance .

  • Aggregation occurs when inter-chain hydrogen bonds form

    
    -sheets, causing the resin to shrink and occlude reactive sites. This is solved by solvents (NMP, DMSO) or backbone protection (pseudoproline dipeptides).
    
  • Steric Hindrance is a kinetic barrier where bulky side chains physically shield the carbonyl carbon from the incoming nucleophilic amine. This guide focuses on overcoming this kinetic barrier.

The Reagent Evolution: Safety & Efficacy

Historically, HATU (with HOAt) was the gold standard for hindered couplings due to the "neighbouring group effect" of the pyridine nitrogen [1]. However, the explosive risk of HOBt/HOAt derivatives has driven the industry toward Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[3]

Key Mechanistic Insight: Oxyma Pure creates an active ester with a leaving group capacity superior to HOBt and comparable to HOAt, but with a significantly safer profile and lower racemization rates [2]. Consequently, COMU (an Oxyma-based uronium salt) has emerged as the modern replacement for HATU, offering higher solubility in DMF and reduced risk of guanidinylation [3].

Part 2: Decision Matrix & Reagent Selection

The following decision tree outlines the optimal coupling strategy based on the specific type of hindrance.

ReagentSelection Start Analyze Sequence Constraint Type1 Standard Hindrance (Val, Ile, Thr, Trt-protected) Start->Type1 Type2 Severe Hindrance (Aib, N-Me-AA, Pro-Pro) Start->Type2 Type3 Racemization Prone (Cys, His) Start->Type3 Sol1 Protocol A: COMU / Oxyma / DIEA (Room Temp) Type1->Sol1 Sol2 Protocol B: PyAOP or HATU / HOAt (Microwave 75°C) Type2->Sol2 Nuclear The 'Nuclear' Option: TFFH (Acyl Fluorides) Type2->Nuclear If Aib-Aib fails Sol3 Protocol C: DIC / Oxyma (Base-Free) (Max 50°C) Type3->Sol3

Figure 1: Strategic decision tree for selecting coupling conditions based on amino acid properties.

Part 3: Optimized Experimental Protocols

Protocol A: Standard Hindered Coupling (COMU/Oxyma)

Best for: Val, Ile, Thr, and general difficult sequences.

Rationale: COMU is less hazardous than HATU and shows higher stability in solution (if used immediately). The addition of Oxyma Pure suppresses racemization.[4][5]

  • Reagents:

    • 0.5 M COMU in DMF.

    • 0.5 M Fmoc-AA-OH in DMF.

    • 1.0 M DIEA (Diisopropylethylamine) in NMP.

  • Procedure:

    • Pre-activation: Mix Fmoc-AA (4 eq), COMU (4 eq), and DIEA (8 eq) in a vial. Shake for 30 seconds (Do not exceed 2 mins; COMU hydrolyzes/degrades fast).

    • Coupling: Add mixture to the resin.[6][7]

    • Time: 60 minutes at Room Temperature (RT).

    • Wash: DMF (3 x 1 min).

Protocol B: Severely Hindered Coupling (Microwave Assisted)

Best for: Aib, N-methyl amino acids, and Aib-Aib junctions.

Rationale: Steric bulk requires thermal energy to overcome the activation barrier. PyAOP (a phosphonium salt) is preferred over uronium salts for N-methylated amines because uronium salts can react with the secondary amine to form a guanidinium cap, permanently terminating the chain [4].

  • Reagents:

    • 0.5 M PyAOP (or HATU) in NMP.

    • 0.5 M Fmoc-AA-OH in NMP.

    • 1.0 M DIEA in NMP.

  • Procedure:

    • Pre-activation: Add Fmoc-AA (5 eq) and PyAOP (5 eq) to the resin vessel. Add DIEA (10 eq) immediately before starting the microwave cycle.

    • Microwave Cycle: Ramp to 75°C over 2 mins; Hold at 75°C for 5 mins (25-35W power).

    • Double Couple: Filter, wash, and repeat the step with fresh reagents.

    • Note: For Aib-Aib couplings, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the highly reactive acyl fluoride in situ if PyAOP fails.

Protocol C: Racemization-Sensitive Coupling (Cys/His)

Best for: Cysteine and Histidine couplings to prevent D-enantiomer formation.

Rationale: Cys and His are prone to base-catalyzed racemization (via enolization or imidazole abstraction). DIC/Oxyma allows for a "neutral" coupling environment (pH ~6-7) compared to the basic environment of DIEA/HATU (pH >9) [5].

  • Reagents:

    • 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

    • 0.5 M Oxyma Pure in DMF.

    • 0.5 M Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.

  • Procedure:

    • Mix: Add Fmoc-AA (4 eq) and Oxyma Pure (4 eq) to the resin.

    • Activate: Add DIC (4 eq). NO DIEA/BASE.

    • Conditions: Room Temperature for 60 mins OR Microwave at 50°C max (higher temps drastically increase racemization for Cys/His) [6].

    • Collidine Option: If base is required for solubility, use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIEA, as its steric bulk prevents proton abstraction from the

      
      -carbon.
      

Part 4: Monitoring & Troubleshooting

Visualizing the success of a hindered coupling is critical. The standard Kaiser test often yields false negatives for secondary amines (Proline, N-methyls).

Test MethodTargetReagentsIndication (Positive/Incomplete)
Kaiser Test Primary AminesNinhydrin, Phenol, KCNDark Blue beads (Solution remains yellow)
Chloranil Test Secondary Amines (Pro, N-Me)2% Acetaldehyde, 2% Chloranil in DMFDark Blue/Green beads (Solution turns blue)
UPLC-MS Final CleavageMicro-cleavage (TFA/TIPS/H2O)Mass shift of +Amino Acid

Workflow Visualization:

Workflow Step1 Swell Resin (DMF/DCM) Step2 Deprotection (20% Piperidine/0.1M Oxyma) Step1->Step2 Step3 Wash (DMF x5) Step2->Step3 Step4 Coupling (See Protocol A/B/C) Step3->Step4 Step5 Monitoring (Chloranil/Kaiser) Step4->Step5 Decision Complete? Step5->Decision Decision->Step4 No (Retry) Step6 Capping (Ac2O/DIEA) Decision->Step6 No (Fail/Cap) Next Next Cycle Decision->Next Yes

Figure 2: Standard SPPS cycle workflow with integrated monitoring checkpoints.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[3][4][7][8][9][10] Journal of the American Chemical Society. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Alternative to HOBt/HOAt.[10] Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[1][11][12] Microwaves in Organic Synthesis. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

Sources

Mastering Difficult Peptide Couplings: The HATU/HOAt System

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

In the landscape of peptide synthesis, standard coupling reagents (DIC/HOBt, HBTU) often fail when encountering "difficult sequences"—stretches of amino acids prone to aggregation (β-sheet formation), steric hindrance (e.g., Aib, N-methylated residues), or high racemization risk (e.g., Cys, His).

This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and its additive HOAt (1-Hydroxy-7-azabenzotriazole). Unlike its benzotriazole analog (HBTU), the HATU/HOAt system leverages a specific neighboring group effect provided by the pyridine nitrogen, accelerating coupling rates by orders of magnitude while suppressing racemization.

Key Takeaway: HATU is not merely a "stronger" reagent; it is a mechanistically distinct tool that requires precise handling—specifically regarding base choice and pre-activation times—to prevent deleterious side reactions like guanidinylation.

Mechanistic Insight: The "7-Aza" Effect

To use HATU effectively, one must understand why it outperforms HBTU. Both reagents generate an active ester.[1][2] However, the HOAt ester formed by HATU contains a nitrogen atom at the 7-position of the ring (the pyridine nitrogen).

The Neighboring Group Effect

This 7-nitrogen forms an intramolecular hydrogen bond with the incoming amine of the resin-bound peptide. This "anchimeric assistance" positions the amine perfectly for nucleophilic attack on the carbonyl carbon, significantly lowering the activation energy of the reaction.

Mechanism Diagram

The following diagram illustrates the activation pathway and the critical "pre-organization" step that defines HATU's efficiency.

HATU_Mechanism Start Fmoc-AA-OH (Carboxylic Acid) Activation Activation (HATU + Base) Start->Activation Deprotonation ActiveEster OAt-Active Ester (7-Aza Effect) Activation->ActiveEster Formation of Reactive Species Guanidine SIDE REACTION: Guanidinylation (If amine attacks HATU directly) Activation->Guanidine Slow Activation or Excess HATU Transition Transition State (H-Bond Stabilized) ActiveEster->Transition Amine Attack (Anchimeric Assistance) Product Peptide Bond (Fmoc-AA-Peptide) Transition->Product Coupling

Figure 1: Mechanism of HATU-mediated coupling showing the productive pathway via the OAt-active ester and the competing guanidinylation side reaction.

Critical Parameters & Optimization

Solvent Systems
  • DMF (N,N-Dimethylformamide): The standard solvent. Good solubility for most reagents.

  • NMP (N-Methyl-2-pyrrolidone): Superior for "difficult" sequences prone to aggregation. If HATU in DMF fails, switch to NMP to disrupt inter-chain hydrogen bonding.

Base Selection (The Racemization Checkpoint)

The choice of base dictates the racemization profile.

  • DIEA (Diisopropylethylamine): Standard for achiral or non-sensitive amino acids. High basicity drives the reaction but increases risk of racemization (via oxazolone formation).

  • TMP (2,4,6-Trimethylpyridine / Collidine): CRITICAL FOR CYS/HIS. A weaker, non-nucleophilic base. Use this when coupling Cysteine or Histidine to minimize epimerization.

Stoichiometry & Guanidinylation

The Trap: Unlike phosphonium salts (PyBOP), uronium salts (HATU) can react with the N-terminal amine to form a permanent guanidinium adduct if the carboxyl component is not activated quickly enough.

  • Rule: Never use HATU in excess of the Amino Acid.

  • Ratio: 1.0 : 0.95 : 2.0 (Amino Acid : HATU : Base). Always keep HATU slightly limiting.

Experimental Protocols

Protocol A: Automated SPPS (Difficult Sequences)

Target: Sterically hindered residues (Aib, N-Me-AA) or aggregation-prone regions.

Materials:

  • Fmoc-AA-OH (0.2 M in DMF)

  • HATU (0.5 M in DMF)

  • DIEA (2.0 M in NMP)

Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Pre-Activation (In Vial/Mixing Vessel):

    • Combine Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq).

    • Add DIEA (10.0 eq).

    • CRITICAL: Mix for exactly 30-60 seconds . Do not exceed 2 minutes. Prolonged pre-activation increases racemization and potential side reactions.

  • Coupling:

    • Transfer activated solution to resin immediately.

    • Reaction time: 45 - 60 minutes at Room Temp.

    • Optional: For extremely difficult couplings (e.g., Aib-Aib), double couple (repeat step 2-3) or heat to 50°C (Microwave or conventional).

  • Washing: Drain and wash resin with DMF (4x) to remove HOAt byproducts (yellow color).

  • QC Check: Perform Kaiser Test (primary amines) or Chloranil Test (secondary amines/Proline).

Protocol B: Solution Phase Fragment Condensation

Target: Coupling two protected peptide fragments. High risk of racemization at the C-terminus of the activated fragment.

Materials:

  • Fragment A (Carboxyl component)

  • Fragment B (Amine component)

  • HOAt (Solid or 0.5M solution)[3][4]

  • HATU[1][2][3][4][5][6][7][8][9][10][11][12]

  • Collidine (TMP)

Workflow:

  • Dissolution: Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in minimum DMF/NMP.

  • Additive: Add HOAt (1.0 eq). Note: Adding free HOAt explicitly boosts the "7-aza" effect and scavenges any stray active species.

  • Cooling: Cool the mixture to 0°C. Low temperature suppresses racemization during the initial activation burst.

  • Activation: Add HATU (1.0 eq) followed by Collidine (2-3 eq).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by HPLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 5% KHSO4 (or citric acid), and Brine. Note: HOAt is water-soluble and washes out, but rigorous washing is required.

Troubleshooting & Data Analysis

Common Failure Modes
SymptomDiagnosisCorrective Action
Mass +42 Da (approx) Guanidinylation. The amine reacted with HATU.1.[6] Ensure AA is in excess of HATU.2. Pre-activate AA + HATU + Base before adding to resin.3. Reduce pre-activation time (<1 min).
Low Yield (Steric) Incomplete Coupling. Steric bulk preventing attack.1. Switch solvent to NMP.2. Increase temperature to 50-60°C.3. Double couple.
Racemization Base-catalyzed epimerization. 1. Switch base from DIEA to Collidine (TMP).2. Add 1.0 eq of free HOAt.3. Keep coupling time short (<30 min) and repeat if necessary.
Yellow Product Residual HOAt. HOAt binds strongly. Perform extra washes with 5% NaHCO3 (solution) or extensive DMF washes (SPPS).
Comparative Performance Data

Yield comparison for the synthesis of the difficult ACP(65-74) sequence.

Coupling ReagentSolventBaseAvg.[3][6][7][13] Purity (HPLC)
HBTU / HOBt DMFDIEA65%
HATU DMFDIEA92%
HATU NMPCollidine96%

Safety & Handling (CRITICAL)

Explosive Hazard of HOAt Derivatives: While HATU is generally stable as a salt, the additive HOAt (1-Hydroxy-7-azabenzotriazole) and its anhydrous forms have been classified as potential explosives under specific confinement and heating conditions (Koenen Test).

  • Storage: Store HATU and HOAt at +2°C to +8°C. Keep dry.

  • Heating: NEVER heat HOAt or HATU reaction mixtures in a closed system or sealed vessel without pressure relief.

  • Disposal: Do not concentrate reaction mixtures containing significant amounts of HOAt to dryness using rotary evaporation at high temperatures. Quench active esters with water/bicarbonate before disposal.

  • Sensitization: Both reagents are potent sensitizers. Wear full PPE (gloves, goggles, lab coat) and handle in a fume hood.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][14] An efficient peptide coupling additive.[1][6][12] Journal of the American Chemical Society.[11]

  • Carpino, L. A., et al. (1994). The HATU Method for the Synthesis of Difficult Peptides. Journal of the Chemical Society, Chemical Communications. [13]

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • MilliporeSigma. Novabiochem® Peptide Synthesis Reagents: HATU.

  • Wehrstedt, K. D., et al. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.

Sources

Application Note: Solubility and Handling of Fmoc-beta-Me-D-Met-OH in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fmoc-beta-Me-D-Met-OH (Fmoc-β-methyl-D-methionine) is a highly specialized, non-canonical amino acid used to introduce conformational constraints and enhance proteolytic stability in peptide therapeutics. Structurally, the presence of the


-methyl group creates significant steric hindrance, mimicking the bulkiness of Isoleucine or Valine while retaining the thioether functionality of Methionine.

The Core Challenge: While the intrinsic solubility of Fmoc-beta-Me-D-Met-OH in polar aprotic solvents (DMF, NMP) is generally sufficient for standard concentrations (0.1 M – 0.2 M), the kinetic barrier to dissolution and the hydrodynamic radius during coupling are the critical factors. The


-methyl substitution reduces the rate of solvation and coupling efficiency, necessitating optimized solvent protocols.

This guide details the solubility characteristics, solvent selection logic, and a self-validating protocol for handling this building block in critical drug development workflows.

Solubility Profile: DMF vs. NMP

The choice between Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is not merely about dissolving the powder; it is about solvation power relative to the resin-bound peptide chain.[1]

Comparative Analysis Table
FeatureDMF (N,N-Dimethylformamide) NMP (N-Methyl-2-pyrrolidone) Recommendation for Fmoc-β-Me-D-Met-OH
Solubility Limit High (> 0.5 M typical for Fmoc-AAs)High (> 0.5 M typical for Fmoc-AAs)Comparable (Both dissolve effectively)
Resin Swelling Good for standard resins (Wang, Rink)Superior for polystyrene-based resinsNMP Preferred (Crucial for sterically hindered couplings)
Viscosity Lower (0.92 cP)Higher (1.67 cP)DMF allows faster diffusion, but NMP reduces aggregation.
Stability Risks Degrades to dimethylamine (removes Fmoc)More stable, but can retain waterNMP (Lower risk of premature Fmoc removal)
Aggregation Disruption ModerateHigh NMP is essential if the peptide sequence is hydrophobic.
Expert Insight: The "Beta-Branch Effect"

Fmoc-beta-Me-D-Met-OH acts as a


-branched residue. In DMF, while soluble, it may not effectively penetrate "difficult" sequences where resin collapse occurs. NMP is the superior solvent  for this specific compound because its higher polarity and dipole moment effectively solvate both the hydrophobic 

-methyl group and the resin matrix, mitigating the steric penalty during the coupling step.

Protocol 1: The Self-Validating Solubility Determination System

Do not rely on theoretical values. Variations in batch purity (enantiomeric excess) and water content can drastically alter solubility. Use this protocol to validate every new lot.

Reagents Required[2][3][4][5][6][7][8]
  • Solvent: Anhydrous NMP (or DMF), amine-free, purity >99.8%.

  • Compound: Fmoc-beta-Me-D-Met-OH.

  • Equipment: Sonicator, Vortex mixer, 0.22 µm PTFE syringe filter.

Step-by-Step Workflow
  • Calculation: Target a stock concentration of 0.2 M . (e.g., 74.3 mg in 1 mL, assuming MW ≈ 371.5 g/mol ).

  • Incremental Addition (The "Wetting" Step):

    • Place the weighed powder in a glass vial.

    • Add 50% of the calculated solvent volume .

    • Critical: Do not vortex immediately. Allow the solvent to wet the powder for 30 seconds. This prevents "clumping" of hydrophobic particles.

  • Mechanical Dissolution:

    • Vortex vigorously for 60 seconds.

    • If particulates remain, sonicate at ambient temperature for 2–5 minutes. Note: Do not exceed 35°C to prevent thioether oxidation.

  • Visual Confirmation:

    • Solution must be crystal clear. Any turbidity indicates aggregation or impurities (e.g., Fmoc-β-Ala-OH byproducts).

  • The "Filter Test" (Validation):

    • Pass 0.5 mL of the solution through a 0.22 µm PTFE filter.

    • If backpressure is significant or the filter clogs, micro-precipitates are present. The solution is not stable for automated synthesis. Dilute to 0.1 M and re-test.

Protocol 2: Optimized Coupling Strategy

Due to the steric hindrance of the


-methyl group, standard coupling protocols (e.g., 1 hour at Room Temp) often fail, leading to deletion sequences.
Recommended Conditions
  • Solvent: NMP (preferred) or DMF.[1][2][3]

  • Concentration: 0.2 M (excess of 3–5 equivalents relative to resin loading).

  • Activator: HATU or COMU (Stronger activation required than HBTU/TBTU).

  • Base: DIPEA or Collidine (Collidine is recommended for Cys/Met containing peptides to reduce epimerization, though less critical for Met than Cys).

Workflow Diagram (DOT)

CouplingWorkflow cluster_optimization Optimization for Steric Hindrance Start Start: Fmoc-beta-Me-D-Met-OH Powder SolventChoice Select Solvent: NMP (Recommended) or DMF Start->SolventChoice Dissolve Dissolve to 0.2M (Sonicate 2-5 mins) SolventChoice->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Filter Test (0.22 µm) CheckClear->Filter Yes Dilute Dilute to 0.1M CheckClear->Dilute No (Turbid) Activate Add Activator (HATU/COMU) + Base (DIPEA/Collidine) Filter->Activate Coupling Coupling Reaction (2x 1 hour or Microwave 75°C) Activate->Coupling Dilute->Dissolve

Figure 1: Decision tree and workflow for the solubilization and coupling of sterically hindered Fmoc-beta-Me-D-Met-OH.

Troubleshooting & Stability Notes

Methionine Oxidation (The "Hidden" Variable)

The thioether side chain is susceptible to oxidation (forming sulfoxides) during storage in solution.[4]

  • Risk: Old solutions of Fmoc-beta-Me-D-Met-OH in NMP/DMF can oxidize if exposed to air.

  • Mitigation:

    • Use degassed solvents (sparge with Nitrogen/Argon for 15 mins).

    • Prepare solutions immediately prior to use. Do not store stock solutions >24 hours.

    • Advanced: Add 0.1% Methionine (free amino acid) or TRP as a scavenger in the solvent bottle if long-term storage is unavoidable (not recommended for GMP).

Steric Hindrance & Aggregation

If coupling yields are low (<99% by HPLC):

  • Double Coupling: Perform two coupling cycles (fresh reagents each time).

  • Microwave Assistance: Heat to 75°C for 5 minutes (Microwave SPPS). Note: Ensure temperature does not exceed 75°C to prevent degradation.

  • Resin Change: Switch to a PEG-PS based resin (e.g., ChemMatrix) which swells better in NMP/DMF than standard polystyrene.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Biotage. (2023).[1] Choosing the Right Solvent: DMF vs NMP for Hydrophobic Peptides. [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of NMP in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

Sources

Manual vs automated synthesis for beta-methylated residues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of peptides containing beta-methylated residues . These residues (e.g.,


-methyl-phenylalanine, 

-methyl-tryptophan, and standard

-branched amino acids like Val/Ile/Thr) introduce significant steric bulk adjacent to the reaction center, creating unique challenges in Solid-Phase Peptide Synthesis (SPPS).
Manual vs. Automated SPPS Strategies for Sterically Constrained Peptides

Introduction: The Steric Challenge

Beta-methylated amino acids are critical tools in medicinal chemistry. By introducing a methyl group at the


-position, researchers can lock the side-chain conformation (

and

torsion angles), restricting the peptide backbone into bioactive geometries (e.g., helices or turn structures) and increasing proteolytic stability.

However, this conformational restriction comes at a synthetic cost. The


-methyl group creates severe steric hindrance  shielding the 

-amino group (during deprotection) and the activated carbonyl (during coupling). Furthermore, sequences rich in

-branched residues are prone to beta-sheet aggregation on the resin, leading to "difficult sequences" where diffusion of reagents is physically blocked.

This guide contrasts Manual Synthesis (The Precision Approach) and Automated Microwave Synthesis (The Kinetic Approach) to overcome these barriers.

Technical Deep Dive: Mechanism & Causality

The Coupling Barrier

In standard SPPS, the rate of acylation is governed by the nucleophilicity of the resin-bound amine and the electrophilicity of the activated amino acid.

  • Standard Residue (e.g., Ala): The

    
    -carbons are hydrogens; the approach vector is open.
    
  • Beta-Methylated Residue: The bulky

    
    -methyl group restricts the rotation of the side chain, creating a "steric wall." This lowers the effective collision frequency between the amine and the activated ester.
    
Racemization Risk

To overcome this barrier, chemists often use stronger activation (e.g., HATU, phosphonium salts) or higher temperatures. This increases the acidity of the


-proton. If the coupling is slow (due to steric hindrance), the base (DIEA/NMM) has more time to abstract the 

-proton, leading to oxazolone-mediated racemization .

Key Insight: The choice between Manual and Automated synthesis often hinges on the trade-off between monitoring coupling completeness (Manual) and overcoming the energy barrier (Automated Microwave).

Decision Framework: Manual vs. Automated

The following diagram illustrates the logical decision path for selecting the synthesis method based on sequence complexity and resource constraints.

G Start Peptide Sequence Analysis BetaCount Count Beta-Methyl Residues Start->BetaCount Decision1 > 2 Beta-Methyl Residues? BetaCount->Decision1 Decision2 Precious/Expensive AA? Decision1->Decision2 No Auto Automated Microwave SPPS (High Kinetic Energy) Decision1->Auto Yes (Aggregation Risk) Decision2->Auto No (Standard Building Block) Manual Manual Synthesis (Visual Monitoring & Optimization) Decision2->Manual Yes (<50mg available) Hybrid Hybrid Approach (Auto for backbone, Manual for Beta-Me) Auto->Hybrid If racemization observed Manual->Hybrid If coupling fails

Figure 1: Decision tree for selecting synthesis modality. High beta-methyl content favors automation to break aggregation; high reagent cost favors manual control.

Protocols

Protocol A: Manual Synthesis (The Precision Approach)

Best for: Expensive building blocks, short sequences (<15 AA), or when microwave instrumentation is unavailable.

Reagents:

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Why? This combination is less prone to racemization than HATU/base at room temperature and allows for visual monitoring.

  • Solvent: DMF (standard) or NMP (for higher swelling).[1]

  • Monitoring: Kaiser Test (Ninhydrin) or Chloranil Test (for secondary amines).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.

  • Activation (Pre-activation is critical):

    • Dissolve

      
      -methyl AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
      
    • Add DIC (3.0 eq).

    • Wait 2 minutes for the active ester to form.

  • Coupling:

    • Add pre-activated mixture to the resin.[2][3]

    • Agitate: 2 hours at Room Temperature.

  • Monitoring: Perform Kaiser Test.

    • Blue beads: Incomplete. Proceed to Re-coupling .

    • Colorless: Complete.

  • Re-coupling (if needed):

    • Do NOT repeat the same chemistry. Switch to HATU/HOAt/DIEA (3 eq each) for 1 hour. The change in activation species (Uronium vs Carbodiimide) often overcomes the specific steric lock.

Protocol B: Automated Microwave Synthesis (The Kinetic Approach)

Best for: Long sequences, multiple


-methyl residues, hydrophobic sequences prone to aggregation.

Reagents:

  • Coupling: DIC / Oxyma Pure (Preferred for MW) or HATU/DIEA (Use with caution regarding racemization).

  • Temperature: 75°C or 90°C.

Step-by-Step Workflow (Microwave):

  • System Setup: Use a microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

  • Cycle Parameters for Beta-Methyl AA:

    • Deprotection: 20% Piperidine + 0.1M Oxyma (to prevent aspartimide formation) at 75°C (3 min).

    • Coupling:

      • Step 1: 75°C for 5 minutes (Standard).

      • Step 2 (Double Couple): 75°C for 10 minutes.

    • Note: For extremely hindered residues (e.g.,

      
      -Me-Trp), lower temp to 50°C but extend time to 20-30 mins to minimize racemization while maintaining kinetic energy.
      
  • Wash Steps: Perform aggressive washing (4x DMF) between steps to remove excess reagents which can be sticky due to the higher concentrations used in automation.

Comparative Data & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes typical coupling efficiencies for a difficult model sequence (e.g., H-Ala-(Beta-Me-Phe)-Val-Gly-OH).

ParameterManual (Room Temp)Automated (Microwave 75°C)
Coupling Time 2 - 4 Hours5 - 15 Minutes
Reagent Excess 3.0 - 5.0 eq5.0 - 10.0 eq
Crude Purity 65 - 80%85 - 95%
Racemization Low (<1%)Moderate (1-3%)*
Aggregation High risk (requires NMP/DCM blends)Low risk (Heat disrupts H-bonds)

*Racemization in microwave can be mitigated by using DIC/Oxyma instead of basic conditions.

Troubleshooting Guide
  • Problem: Incomplete coupling after double coupling.

    • Solution: Switch solvent to pure NMP or a mixture of DMF/DMSO (90:10) to disrupt beta-sheets.

  • Problem: Racemization of the

    
    -methyl residue.
    
    • Solution: Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base. TMP is sterically hindered and less likely to abstract the

      
      -proton.
      
  • Problem: Deletion sequences.

    • Solution: Cap unreacted amines with Acetic Anhydride/Pyridine after the coupling step to terminate "dead" chains and simplify purification.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during Fmoc-beta-Me-D-Met coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Fmoc-β-Me-D-Met Coupling

Welcome to our dedicated troubleshooting guide for scientists and researchers encountering challenges with racemization, specifically during the coupling of sterically hindered, non-proteinogenic amino acids like Fmoc-β-Me-D-Met. This guide provides in-depth answers to common questions, explains the underlying chemical mechanisms, and offers field-proven protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern when coupling Fmoc-β-Me-D-Met?

A1: Racemization is a process where a pure enantiomer (like a D-amino acid) converts into a mixture of both D- and L-enantiomers, leading to a loss of stereochemical purity.[1] In peptide synthesis, the biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The introduction of even minor diastereomeric impurities from racemization can drastically reduce a peptide's therapeutic efficacy or lead to unforeseen off-target effects.

The primary mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This happens when the activated carboxyl group of the Fmoc-protected amino acid is attacked internally by the carbonyl oxygen of the protecting group. The α-proton on this intermediate is acidic and can be easily removed by a base. The resulting planar, achiral structure can then be protonated from either face, leading to a mix of D and L forms.[4][5][6]

Fmoc-β-Me-D-Met is particularly susceptible for two main reasons:

  • Steric Hindrance: The β-methyl group adds significant steric bulk near the reaction center. This slows down the desired intermolecular coupling reaction with the free amine of the peptide chain.

  • Extended Activation State: The slower coupling reaction means the activated amino acid exists for a longer period in its highly reactive state (e.g., as an O-acylisourea or HOBt/Oxyma ester). This prolonged lifetime increases the probability of it cyclizing to form the problematic oxazolone intermediate before the coupling can occur.[7]

racemization_mechanism AA AA Activated Activated Oxazolone Oxazolone Enolate Enolate D_Peptide D_Peptide L_Peptide L_Peptide

Caption: Oxazolone-Mediated Racemization Pathway

Q2: My crude peptide analysis shows a doublet peak by HPLC. How can I definitively confirm that racemization of the β-Me-D-Met residue is the cause?

A2: A doublet peak in the HPLC chromatogram of a crude peptide is a strong indicator of a diastereomeric impurity, and racemization is a very likely cause. To confirm this, you need to employ analytical techniques capable of separating and identifying stereoisomers.

Recommended Analytical Methods:

  • Chiral HPLC: This is the most direct method. The crude peptide is analyzed on a chiral stationary phase (CSP) column. If racemization has occurred, you will be able to separate the desired all-D-Met peptide from the diastereomer containing the L-Met residue.[8][9]

  • LC-MS/MS Analysis after Hydrolysis and Derivatization: This is a highly sensitive and definitive method.[10]

    • Step 1: Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids. To account for any racemization that might occur during the hydrolysis itself, this step is ideally performed using deuterated acid (e.g., DCl in D₂O).[10][11]

    • Step 2: Chiral Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[11][12] This converts the D and L enantiomers into diastereomeric derivatives.

    • Step 3: LC-MS/MS Analysis: These diastereomers can now be easily separated on a standard reverse-phase C18 column and quantified using mass spectrometry.[10][11] The presence of a derivative corresponding to L-Methionine would confirm racemization.

Q3: Which coupling reagents, additives, and bases are optimal for minimizing racemization with sterically hindered amino acids?

A3: The choice of reagents is the most critical factor in controlling racemization. The goal is to achieve a rapid coupling reaction that outcompetes the rate of oxazolone formation.

Coupling Reagents & Additives: Carbodiimide-based reagents like DIC, when used alone, are prone to causing racemization.[2] However, their performance is dramatically improved when used with nucleophilic additives that act as acyl transfer agents. These additives react with the initial activated species to form an intermediate active ester that is more stable and less prone to cyclization, yet still highly reactive towards the desired coupling.[13][14]

  • Uronium/Aminium Salts: Reagents like HBTU and HATU are generally effective, but for challenging couplings, carbodiimide/additive combinations often provide a superior balance of speed and safety.[2][13]

  • Additives: The use of additives like HOBt or HOAt significantly suppresses racemization.[4] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly recommended modern alternative. It is non-explosive and has been shown to provide high coupling rates with very low racemization, often outperforming HOBt and HOAt.[15][16][17] The combination of DIC/OxymaPure is an excellent choice for coupling sterically hindered residues like Fmoc-β-Me-D-Met.[18][19]

Bases: The base is required to deprotonate the incoming amino acid's carboxyl group and neutralize the protonated amine on the resin. However, excess or strong bases can directly abstract the α-proton from the activated intermediate, promoting racemization.[7][20]

  • Recommended Bases: Use sterically hindered or weaker bases. 2,4,6-Collidine is an excellent choice as it is less nucleophilic and has a lower tendency to cause racemization compared to more common bases.[21] N-methylmorpholine (NMM) is another suitable option.[7]

  • Base to Avoid: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base, but its high basicity can significantly increase the rate of racemization.[7][9] It should be used with extreme caution or avoided entirely for sensitive couplings.

  • Concentration: Always use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents relative to the amino acid.[1][7]

Reagent ClassRecommendedRationaleTo Use with Caution
Coupling Reagent DIC (Diisopropylcarbodiimide)Forms soluble urea byproduct, ideal for SPPS.[16]HBTU, HATU
Additive OxymaPure®Excellent coupling efficiency and racemization suppression; non-explosive.[15][17]HOBt, HOAt
Base 2,4,6-CollidineSterically hindered and less basic, minimizing α-proton abstraction.[21]DIPEA

Table 1: Recommended Reagent Combinations for Hindered Couplings

Troubleshooting Guide & Optimized Protocol

Problem: Significant diastereomeric impurity detected after coupling Fmoc-β-Me-D-Met.

This step-by-step protocol is designed to minimize racemization by optimizing reaction kinetics and conditions.

Optimized Low-Racemization Coupling Protocol
  • Resin Preparation:

    • Swell the resin completely in DMF.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Ensure this step goes to completion.

    • Wash the resin thoroughly with DMF (at least 5 times) to completely remove all residual piperidine. This is critical, as residual base can promote racemization in the subsequent coupling step.

  • Reagent Preparation (Amino Acid Solution):

    • In a separate vessel, dissolve Fmoc-β-Me-D-Met (3.0 eq), OxymaPure (3.0 eq), and 2,4,6-Collidine (3.0 eq) in a minimal volume of DMF.

    • Briefly vortex to ensure complete dissolution.

  • Activation and Coupling:

    • Add DIC (3.0 eq) to the amino acid solution.

    • Crucially, add this activation mixture to the resin immediately . Do not allow for a "pre-activation" time. The goal is in-situ activation, where the reactive species is generated in the presence of the free amine, favoring the intermolecular reaction over intramolecular cyclization.[15]

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended, but monitor for completeness.

  • Reaction Monitoring and Capping:

    • After the coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for free amines.

    • If the coupling is incomplete, do not attempt to re-couple with the same hindered amino acid. This will only prolong the activation state and increase racemization. Instead, wash the resin and cap any unreacted amines using a less hindered and non-chiral reagent like Acetic Anhydride or Acetylimidazole to prevent the formation of deletion sequences.

  • Temperature Control:

    • Perform the coupling at room temperature or below (e.g., 0°C).[1] Elevated temperatures, often used in microwave-assisted synthesis, can significantly accelerate the rate of racemization and should be avoided for sensitive residues.[18][21]

workflow Start Start: Couple Fmoc-β-Me-D-Met Reagents Select Reagents: - DIC / OxymaPure - Collidine as base Start->Reagents Protocol Follow Protocol: - No pre-activation - Room Temperature - Thorough washes Reagents->Protocol Monitor Monitor Coupling (e.g., Kaiser Test) Protocol->Monitor Complete Coupling Complete Monitor->Complete Yes Incomplete Coupling Incomplete Monitor->Incomplete No Continue Continue Synthesis Complete->Continue Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Incomplete->Cap Cap->Continue

Caption: Workflow for Minimizing Racemization

References

  • Carpino, L. A., & El-Faham, A. (1999). The HOBt/HBTU/DIPEA and HOAt/HATU/DIPEA coupling protocols. The Journal of Organic Chemistry, 64(10), 3561-3564. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • cem.com. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. cem.com. [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Nature Communications. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature. [Link]

  • Angeletti, R. H., Bibbs, L., Bonewald, L. F., Fields, G. B., Kelly, J. W., McMurray, J. S., ... & Fields, C. G. (1997). Analysis of racemization during" standard" solid phase peptide synthesis: a multicenter study. In Techniques in Protein Chemistry VIII (pp. 259-269). Academic Press. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918-2922. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5949-5960. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 14986-14996. [Link]

  • MDPI. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Tycko, R., & Ishii, Y. (2003). Comparative Dynamics of Methionine Side-Chain in FMOC-Methionine and in Amyloid Fibrils. Journal of the American Chemical Society, 125(47), 14506-14511. [Link]

  • Strege, M. A., & Chelius, D. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • Manne, S. R., De la Torre, B. G., El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(19), 2735-2748. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. [Link]

  • Kovacs, J., Holleran, E. M., & Hui, K. Y. (1980). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 45(7), 1185-1191. [Link]

  • ResearchGate. (n.d.). Investigation of the Nature of the Methionine-π Interaction in Β-hairpin Peptide Model Systems. ResearchGate. [Link]

  • PubMed. (n.d.). Comparative Dynamics of Methionine Side-Chain in FMOC-Methionine and in Amyloid Fibrils. PubMed. [Link]

Sources

Technical Support Center: Optimizing Yield for β-Methyl Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of β-methyl amino acids. The inclusion of these sterically hindered residues is a powerful strategy for modulating the conformational properties and proteolytic stability of peptides, making them highly valuable in drug discovery.[1][2] However, their unique structure presents significant challenges during solid-phase peptide synthesis (SPPS).[3]

This guide provides in-depth, field-tested answers and troubleshooting protocols to help you overcome these hurdles and maximize your synthesis yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when working with β-methyl amino acids.

Q1: Why is my coupling yield so low when incorporating a β-methyl amino acid?

A1: The primary reason for low coupling yield is steric hindrance. The methyl group on the β-carbon physically blocks the incoming N-terminal amine of the growing peptide chain from efficiently attacking the activated carboxyl group of the amino acid. This slows down the reaction rate significantly compared to standard α-amino acids. Traditional coupling reagents like DCC or DIC are often too slow and inefficient to overcome this barrier.[4]

Q2: What are the best coupling reagents for β-methyl amino acids?

A2: For sterically demanding couplings, you must use a more potent activating reagent. The most effective choices are aminium/uronium or phosphonium salt-based reagents.[5]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are excellent first choices. They form highly reactive O-acylisourea esters that can overcome the steric barrier more effectively.[5] COMU is another powerful option, noted for its high reactivity and the water-solubility of its byproducts, which simplifies purification.[6][7]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective.[8] PyAOP is particularly useful for coupling N-methylated amino acids, which share similar steric challenges.[8]

Q3: I see a significant amount of epimerization in my final product. How can I prevent this?

A3: Epimerization, or racemization, is a risk during any amino acid activation, as it can proceed through an oxazolone intermediate.[9] This risk is heightened with hindered amino acids due to the longer reaction times often required. To minimize this:

  • Use Additives: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by minimizing the lifetime of the reactive oxazolone intermediate.[10][11] Many modern coupling reagents like HATU and HBTU are formulations that already include an HOAt or HOBt moiety.

  • Control Temperature: Avoid excessive heat. While microwave synthesis can be effective, prolonged high temperatures increase the rate of epimerization.[10] Perform couplings at room temperature or even lower temperatures if racemization is a persistent issue.[10]

  • Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of a stronger, more nucleophilic base.[12] This minimizes the risk of base-catalyzed epimerization.

Q4: How do I know if my coupling reaction has gone to completion?

A4: You must monitor the reaction to ensure all free amines on the resin have been acylated. The Kaiser test (or ninhydrin test) is a reliable qualitative method for detecting primary amines.[13]

  • Positive Result (Incomplete Coupling): If free primary amines are present, the resin beads and solution will turn a deep blue.[14][15]

  • Negative Result (Complete Coupling): If the coupling is complete, the beads and solution will remain yellow or colorless.[14][15]

It is crucial to perform this test after the coupling step. If the test is positive, a second coupling is necessary.

Part 2: Troubleshooting Guide for Low-Yield Syntheses

When standard optimizations are not enough, this guide provides a systematic approach to troubleshooting complex issues.

Problem 1: The Kaiser test is still blue after a double coupling with HATU.

This indicates a severely difficult coupling, a common scenario with β-methyl amino acids, especially when they are being coupled to another hindered residue or are part of an aggregating sequence.[16][17]

Root Cause Analysis:

The combination of steric hindrance from the β-methyl group and potential peptide chain aggregation on the solid support is preventing the reactive species from reaching the N-terminal amine. The resin environment itself may be suboptimal.

Workflow for Resolution:

G start Kaiser Test Positive (Blue) After Double Coupling reagent Step 1: Re-evaluate Coupling Reagent start->reagent Is there a more potent option? conditions Step 2: Optimize Reaction Conditions reagent->conditions If reagent is already optimal... sub_reagent Switch to Acyl Fluoride (TFFH, PyFFH) reagent->sub_reagent solvent Step 3: Change Solvent System conditions->solvent If conditions are maxed out... sub_conditions1 Increase Time (e.g., 4h to overnight) Increase Equivalents (e.g., 3eq to 5eq) conditions->sub_conditions1 sub_conditions2 Use Microwave Synthesis (Controlled Temperature) conditions->sub_conditions2 capping Step 4: Cap Unreacted Chains & Proceed solvent->capping If yield is still low... sub_solvent Switch from DMF to NMP Use DCM/DMF/NMP cocktail solvent->sub_solvent

Caption: Troubleshooting workflow for persistent coupling failure.

Detailed Solutions:
  • Solution 1.1: Switch to a More Powerful Activation Method.

    • Causality: While HATU is potent, extremely hindered couplings may require the formation of an even more reactive species. Amino acid fluorides are exceptionally suited for coupling sterically hindered amino acids.[6]

    • Protocol: Use a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to convert the Fmoc-β-methyl amino acid into its acyl fluoride in situ before adding it to the resin.

  • Solution 1.2: Optimize Reaction Conditions.

    • Causality: Steric hindrance dramatically slows reaction kinetics. Simply allowing more time or increasing the concentration of reactants can often drive the reaction to completion.[18]

    • Protocol:

      • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4, 8, or even 12 hours (overnight).

      • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent, moving from a standard 3-fold excess to a 5-fold excess.

      • Use Microwave Assistance: Microwave-assisted solid-phase synthesis (MA-SPPS) can significantly accelerate slow couplings by efficiently heating the reaction mixture.[5] Ensure the temperature is controlled to avoid racemization.

  • Solution 1.3: Improve the Solvent Environment.

    • Causality: As the peptide chain grows, it can aggregate and fold back on itself, making the N-terminus inaccessible. The choice of solvent is critical for maintaining good solvation of the peptide-resin complex.[5]

    • Protocol: Switch from the standard Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[5] For very difficult sequences, using a solvent cocktail such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve reaction efficiency.[5]

  • Solution 1.4: Cap and Continue.

    • Causality: If a small fraction of chains remains unreacted after exhaustive attempts, it is better to permanently block them than to allow them to react in a subsequent cycle, which would create a deletion sequence that is difficult to purify.

    • Protocol: After the final coupling attempt, treat the resin with a solution of 20% acetic anhydride and 5% DIEA in DMF for 30 minutes. This will acetylate any remaining free amines, "capping" them and preventing further elongation.

Problem 2: The final peptide is pure, but the overall yield after cleavage is very low.

This suggests that while the couplings were successful, a significant portion of the peptide was lost either during the synthesis or in the final cleavage and workup.

Root Cause Analysis:

Possible causes include premature cleavage of the peptide from the resin due to repeated exposure to basic conditions (DIEA in Fmoc deprotection/coupling cycles) or incomplete final cleavage from the resin.

Detailed Solutions:
  • Solution 2.1: Use a More Stable Linker.

    • Causality: The standard Wang resin linker can be susceptible to base-catalyzed hydrolysis, especially during long syntheses with many coupling cycles.

    • Protocol: Switch to a more acid-stable linker, such as the 2-Chlorotrityl chloride (2-CTC) resin. This resin allows for the attachment of the first amino acid without the need for activation and is highly resistant to the basic conditions of Fmoc-SPPS.

  • Solution 2.2: Optimize Final Cleavage.

    • Causality: The bulky β-methyl groups can sterically shield the C-terminal ester bond, making it less accessible to the trifluoroacetic acid (TFA) cleavage cocktail.

    • Protocol:

      • Increase Cleavage Time: Extend the cleavage time from 2 hours to 3-4 hours to ensure complete removal from the resin.

      • Ensure Proper Scavengers: Use an appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) to quench reactive cations generated during deprotection, protecting sensitive residues like Trp, Met, or Cys.[19]

Part 3: Data Tables & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideStandardLow cost, simple byproducts.Often insufficient for β-methyl AAs; risk of racemization.[4]
HBTU Aminium/UroniumHighFast, efficient, well-established for standard and difficult couplings.[6][19]Byproduct (tetramethylurea) can be difficult to remove.
HATU Aminium/UroniumVery HighGenerally considered more reactive than HBTU due to the HOAt moiety, excellent for hindered couplings, lower racemization.[10][11]Higher cost.
COMU Aminium/UroniumVery HighHigh reactivity similar to HATU; byproducts are water-soluble, simplifying purification.[6][7]Can be more expensive.
PyBOP PhosphoniumHighEfficient, less hazardous byproducts than its predecessor, BOP.[8]Contains potentially explosive HOBt.[6]
TFFH FluoroformamidiniumExceptionalForms highly reactive acyl fluorides, ideal for the most sterically demanding couplings.[6]Requires specific handling; reagent can be moisture-sensitive.
Experimental Protocols
Protocol 1: Standard Double Coupling for a β-Methyl Amino Acid

This protocol is a robust starting point for incorporating a hindered residue.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-β-methyl amino acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.[5]

    • Add the activated mixture to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF (3x).

  • Monitoring: Perform a Kaiser test on a small sample of beads.

    • If negative (yellow), proceed to the next synthesis cycle.

    • If positive (blue), proceed to the second coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-β-methyl amino acid as in step 3.

    • Add the mixture to the resin and react for another 2 hours.

  • Final Wash: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: On-Resin Monitoring with the Kaiser Test

This protocol provides a reliable check for reaction completion.[14][20]

  • Sample Collection: After the coupling reaction and subsequent DMF washes, remove a small sample of resin beads (~5-10 mg).

  • Washing: Place the beads in a small glass test tube and wash them with ethanol (2x) and DCM (2x) to remove residual solvent.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[14][15]

  • Observation:

    • Blue solution/beads: Incomplete coupling. Return to the main reaction and perform a second coupling or other troubleshooting steps.

    • Yellow/colorless solution/beads: Complete coupling. Proceed with the synthesis.

References

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278. [Link]

  • Tymecka, D., & Sławiński, P. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10847–10883. [Link]

  • Cattivelli, V., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3331. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]

  • Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 6, 2026, from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 6, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Urayama, T., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Peptide Science, 8(10), 529-544. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 6, 2026, from [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 6, 2026, from [Link]

  • Loffet, A. (2002). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 8(1), 1-7.
  • Moody, P. R., & Thompson, S. (2019). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ChemBioChem, 20(13), 1646–1650. [Link]

Sources

Troubleshooting incomplete coupling of Fmoc-beta-Me-D-Met

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Incomplete Coupling of Fmoc-


-Me-D-Met
Ticket ID:  #SPPS-BETA-MET-001
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The Steric Challenge

Welcome to the technical support hub. You are likely encountering difficulties coupling Fmoc-


-Me-D-Met  (Fmoc-beta-methyl-D-methionine).[1] This is a known "difficult sequence" scenario.[1] The presence of the 

-methyl group introduces significant steric bulk adjacent to the reacting carbonyl, mimicking the difficulty of coupling Isoleucine or Valine but often exceeding it due to the specific conformational constraints of the D-isomer and the methionine side chain.

This guide provides a logic-driven troubleshooting pathway to resolve incomplete couplings, minimize racemization, and ensure high-fidelity peptide synthesis.

Phase 1: Diagnostic Verification

Q: I see a positive Kaiser test after double coupling. Is the coupling truly incomplete? A: Not necessarily. The Kaiser test (ninhydrin) relies on the diffusion of reagents into the resin matrix.

  • False Positives: If the N-terminal amine of the previous residue is sterically hindered or if the resin is highly aggregated, ninhydrin might not react quantitatively, but a faint blue can still appear. However, with

    
    -Me-D-Met, the issue is usually the incoming acid, not the resin amine (unless the resin amine is also bulky).
    
  • False Negatives: Aggregation can prevent ninhydrin from detecting free amines.[1]

  • The Gold Standard: Do not rely solely on colorimetric tests for this residue. Perform a micro-cleavage of 2-5 mg of resin and analyze via HPLC/MS .

    • Look for: The mass of the sequence minus the target residue (indicating total failure) or a peak corresponding to

      
      -Me-D-Met (success).
      
    • Check for: Deletion sequences (Des-Met) or truncated peptides.[1]

Q: My LC-MS shows a peak +14 Da or +28 Da higher than expected. What is this? A: This often indicates methylation or formylation artifacts, not necessarily coupling failure.[1] However, if you see a peak corresponding to the previous sequence (n-1), the coupling failed.

Phase 2: Optimization of Coupling Chemistry

Q: I am using HBTU/DIPEA. Why is it failing? A: HBTU is a standard reagent but insufficient for sterically hindered


-branched amino acids.[1] The 

-methyl group blocks the trajectory of the incoming amine nucleophile.
  • Immediate Action: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

  • The Logic: HATU generates an OAt-active ester, which is more reactive than the OBt-ester from HBTU due to the neighboring pyridine nitrogen (anchimeric assistance). COMU acts similarly but is often safer and more soluble.[1][2][3]

Q: Should I use microwave irradiation? A: Yes, absolutely. Microwave energy is the most effective tool for overcoming the steric barrier of


-methyl residues.
  • Protocol: Heat to 75°C for 5–10 minutes.

  • Caution: High temperature increases the risk of racemization (conversion of D-Met to L-Met) and

    
    -elimination  of the methyl-thio group (though less common than in Cys).[1]
    
  • Mitigation: Use Oxyma Pure as an additive instead of HOBt to suppress racemization at high temperatures.[1]

Q: What is the "Nuclear Option" if HATU fails? A: If HATU/Microwave fails, switch to Fmoc-Amino Acid Fluorides or Sym-Collidine activation .[1]

  • Method: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate steric walls better than bulky active esters.[1]

Phase 3: Troubleshooting Logic & Decision Tree

The following diagram outlines the decision process for resolving the incomplete coupling.

Troubleshooting_Fmoc_Beta_Me_D_Met Start START: Incomplete Coupling Detected Diag Step 1: Diagnostic Micro-Cleavage (LC-MS Analysis) Start->Diag Result_Fail Result: Significant (n-1) Peak Diag->Result_Fail Deletion Sequence Result_Pass Result: Target Mass Found Diag->Result_Pass Correct Mass Reagent_Check Current Reagent? Result_Fail->Reagent_Check Success Process Complete: Continue Synthesis Result_Pass->Success Switch_HATU Action: Switch to HATU/HOAt Double Couple (2 x 45 min) Reagent_Check->Switch_HATU Using HBTU/DIC? Switch_MW Action: Apply Microwave (75°C, 5 min, Oxyma) Reagent_Check->Switch_MW Already using HATU? Switch_HATU->Diag Re-test Switch_Fluoride Action: Use TFFH (Acid Fluoride) No Base or Collidine Switch_MW->Switch_Fluoride Still Failing? Racemization Check: Is Racemization > 5%? Switch_MW->Racemization Switch_Fluoride->Success Opt_LowTemp Optimization: COMU/Oxyma @ 50°C (Extended Time) Racemization->Opt_LowTemp Yes Racemization->Success No

Caption: Decision matrix for troubleshooting sterically hindered coupling events in SPPS.

Phase 4: Comparative Data & Reagent Selection

The following table summarizes the recommended coupling cocktails for


-methylated amino acids based on steric hindrance and racemization risk.
Coupling ReagentActivation TypeSteric EfficiencyRacemization RiskRecommended Condition
HBTU / HOBt OBt EsterLowLowRoutine couplings only.[1] Avoid for

-Me-D-Met.
HATU / HOAt OAt EsterHigh ModerateStandard for difficult couplings.[1] Room Temp (2h) or 50°C.
COMU / Oxyma Oxyma EsterVery High Low Best Balance. High efficiency with lower epimerization risk than HATU.[1]
PyBOP OBt EsterModerateLowGood alternative if uronium salts (HATU) cause capping (guanidinylation).
TFFH Acid FluorideExtreme High (if basic)Use only if HATU fails.[1] Requires careful base management.[1]

Phase 5: Validated Experimental Protocols

Protocol A: The "Gold Standard" Optimized Coupling (COMU/Microwave)

Use this protocol for the first attempt at correcting the failure.

  • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

  • Cocktail Preparation:

    • Amino Acid: 4.0 equivalents of Fmoc-

      
      -Me-D-Met-OH.[1]
      
    • Activator: 4.0 equivalents of COMU .[1]

    • Base: 8.0 equivalents of DIPEA (Diisopropylethylamine).[1]

    • Additive: 4.0 equivalents of Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Solvent: Dissolve in minimal NMP (N-methylpyrrolidone) to maximize concentration (0.2 M preferred).[1]

  • Coupling:

    • Add cocktail to resin.[1]

    • Microwave: Irradiate at 75°C for 5 minutes (Power: 25-30W).

    • Alternative (No MW): Shake at 50°C for 60 minutes.

  • Wash: DMF (3x), DCM (3x).

  • Monitoring: Perform micro-cleavage LC-MS.

Protocol B: The "Nuclear" Option (Acid Fluoride via TFFH)

Use this only if Protocol A yields <80% conversion.

  • Activation:

    • Dissolve Fmoc-

      
      -Me-D-Met-OH (4 eq) and TFFH  (4 eq) in dry DCM/DMF (1:1).
      
    • Add DIPEA (8 eq).[1]

    • Wait: Allow pre-activation for 2-3 minutes (converts acid to acid fluoride).[1]

  • Coupling:

    • Add mixture to the resin.[4]

    • Shake at Room Temperature for 2 hours.

    • Note: Acid fluorides are highly reactive and less sensitive to steric bulk, but moisture sensitivity is high.[1] Ensure anhydrous solvents.[1][5]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Hymel, D., & Peterson, B. R. (2012).[1] Synthetic cell surface receptors for delivery of therapeutics.[1] Advanced Drug Delivery Reviews (Discusses steric hindrance in N-alkyl/beta-methyl peptides). Link

  • Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943.[1] (Microwave protocols for difficult sequences). Link

  • Sigma-Aldrich. (2025).[1] Peptide Coupling Reagents Guide. Merck/Sigma.[1] Link

Sources

Technical Support Center: Resin Selection for Sterically Hindered Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered peptide sequences. The synthesis of peptides containing bulky amino acids, hydrophobic stretches, or sequences prone to secondary structure formation presents unique challenges that can often be traced back to a fundamental choice: the resin.

This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and proactively select the optimal resin for your challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "sterically hindered" or "difficult" to synthesize?

A "difficult" or "sterically hindered" peptide sequence is one that poses challenges to efficient stepwise elongation during SPPS. These difficulties typically arise from two main sources:

  • Steric Hindrance at the Coupling Site: The presence of bulky amino acid side chains (e.g., Val, Ile, Thr) or N-alkylated amino acids can physically obstruct the incoming activated amino acid, slowing down or preventing complete coupling reactions.[1][2]

  • On-Resin Aggregation and Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds.[3][4] This aggregation can cause the resin beads to shrink and can sequester the N-terminal amine, making it inaccessible for the next coupling step.[3] Peptides with repeating hydrophobic residues are particularly prone to this issue.[5]

Q2: How does the choice of resin directly impact the synthesis of a sterically hindered peptide?

The solid support is not merely an anchor; it's an integral part of the reaction environment. The resin's properties dictate the solvation of the growing peptide chain and the accessibility of reactive sites. An inappropriate resin choice can exacerbate the inherent difficulties of a sterically hindered sequence, leading to low purity, truncated sequences, and even complete synthesis failure. The key resin characteristics to consider are the polymer backbone, loading capacity, and the type of linker.

Q3: What are the primary types of resin backbones I should consider for difficult sequences?

There are three main categories of resin backbones to consider, each with distinct advantages for challenging syntheses:

  • Polystyrene (PS) Resins: These are the most common and cost-effective resins.[6][7][8] They are composed of styrene cross-linked with divinylbenzene (DVB).[6][8] For difficult sequences, a low cross-linkage (e.g., 1% DVB) is preferred as it allows for greater swelling and improved reagent diffusion.[6] However, the hydrophobic nature of polystyrene can sometimes promote the aggregation of hydrophobic peptides.[8]

  • Polyethylene Glycol (PEG) Grafted Resins (e.g., TentaGel, NovaSyn® TG): These resins feature PEG chains grafted onto a polystyrene core.[8][9] The PEG chains create a more polar and "solution-like" environment, which improves the solvation of the growing peptide and disrupts the intermolecular hydrogen bonding that leads to aggregation.[8][9] This makes them highly suitable for long or aggregation-prone sequences.[3][8][9]

  • Polyamide Resins (e.g., PEGA): These resins are highly hydrophilic and offer excellent swelling properties in a wide range of solvents.[8] Their ability to maintain good solvation for the peptide chain makes them a strong choice for very difficult or long sequences, though they are generally more expensive.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Incomplete Coupling and Truncated Sequences

You observe significant amounts of deletion sequences in your crude product analysis, particularly after adding a bulky amino acid.

  • Probable Cause (Resin-Related):

    • High Resin Loading: A high loading capacity (e.g., > 0.6 mmol/g) can lead to excessive inter-chain proximity as the peptide elongates. This "crowding" effect increases steric hindrance and promotes aggregation, making it difficult for reagents to access all the reactive sites.[10][11]

    • Poor Resin Swelling: If the resin does not swell sufficiently in your synthesis solvent (typically DMF or NMP), the peptide chains can become entangled and inaccessible. This is often a problem with highly cross-linked polystyrene resins.

  • Solutions:

    • Switch to a Low-Loading Resin: For peptides longer than 20 amino acids or those known to be difficult, select a resin with a low substitution level (0.1 - 0.4 mmol/g).[7][10][12][13][14] This increases the distance between peptide chains, minimizing steric hindrance and aggregation.[10]

    • Choose a High-Swelling Resin: Opt for a resin with superior swelling characteristics, such as a PEG-grafted or polyamide resin.[3] These resins provide a better-solvated environment for the growing peptide, improving reaction kinetics.

    • Consider a More Sterically Accommodating Linker: For the first amino acid, using a 2-Chlorotrityl (2-CTC) resin can be beneficial. The bulky trityl group of the linker helps to keep the initial peptide chains separated.[15]

Experimental Protocols

Protocol 1: Preparing a Low-Loading Wang Resin from a High-Loading Resin

This protocol is useful when a specific low-loading resin is not commercially available and you need to reduce the loading of a standard Wang resin.

Objective: To reduce the functional capacity of a high-loading Wang resin to minimize steric hindrance for a difficult sequence.

Materials:

  • High-loading Wang resin (e.g., 1.0 mmol/g)

  • Fmoc-amino acid corresponding to the C-terminal residue

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the high-loading Wang resin in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for 1-2 hours in a reaction vessel.

  • Limited Amino Acid Coupling:

    • In a separate flask, dissolve 0.3 equivalents (relative to the resin's original loading) of the desired Fmoc-amino acid in a minimal amount of DMF.

    • Add 0.3 equivalents of DIC and 0.1 equivalents of DMAP to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping Unreacted Sites:

    • Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 3. Dry the resin under vacuum.

Data & Diagrams

Table 1: Comparative Properties of Common Resins for Difficult Sequences
Resin TypeTypical Loading (mmol/g)Swelling in DMF (mL/g)Key Advantages for Hindered PeptidesPrimary Limitations
Wang (1% DVB Polystyrene) 0.3 - 0.6[13]~4-6Cost-effective, good for shorter difficult sequences with low loading.Hydrophobic nature may promote aggregation.
2-Chlorotrityl (Polystyrene) 0.3 - 1.0~4-6Very mild cleavage conditions; bulky linker minimizes initial chain interaction and racemization.[8]Moisture sensitive; higher cost than Wang.
PEG-Grafted (e.g., NovaSyn TG) 0.2 - 0.3~5Excellent solvation disrupts aggregation; suitable for long, hydrophobic sequences.[8][9]Higher cost; can have lower loading capacities.[8]
Polyamide (e.g., PEGA) 0.2 - 0.4~6-8Superior solvation and swelling properties.[8]High cost; can be mechanically less robust.
Diagram 1: Decision Tree for Resin Selection in Difficult Peptide Synthesis

This diagram outlines a logical workflow for choosing the appropriate resin based on the characteristics of the target peptide.

Caption: A workflow to guide resin selection for difficult peptides.

References

  • Resins for Solid Phase Peptide Synthesis - Core Resins - AAPPTEC. AAPPTEC. [Link]

  • Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin - Aapptec Peptides. Aapptec Peptides. [Link]

  • Peptide Synthesis Resins - AAPPTEC. AAPPTEC. [Link]

  • The benefits of StratoSpheres resins for peptide synthesis - Agilent. Agilent. [Link]

  • PurePep® Peptide Synthesis Resins - Gyros Protein Technologies. Gyros Protein Technologies. [Link]

  • How do I choose my resin for peptide synthesis? {Part 1} - Biotage. Biotage. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS. Proceedings of the National Academy of Sciences. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis | Biotage. Biotage. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. Rojas Lab. [Link]

  • Planning a Peptide Synthesis | AAPPTec. AAPPTec. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific. Amerigo Scientific. [Link]

  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. ResearchGate. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. GenScript. [Link]

  • Secondary structure formation in N-substituted peptides - PubMed. PubMed. [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Biotage. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. ACS Publications. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Protein secondary structure - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: Advanced Reaction Monitoring in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Kaiser Test Failures & Implementing Alternatives Audience: Chemical Biology & Peptide Synthesis Core Facilities

Core Directive & Scientific Rationale

The Kaiser Test (Ninhydrin) is the industry standard for detecting primary amines, but it is not a universal solution. Relying solely on it leads to "silent failures"—specifically when coupling to secondary amines (e.g., Proline, N-methylated residues) or when steric hindrance prevents the formation of the Ruhemann's purple adduct.

This guide serves as a Level 2 Technical Escalation resource. It moves beyond the basic Kaiser test to provide validated protocols for difficult sequences, non-destructive monitoring, and quantitative validation.

Decision Logic: Selecting the Right Test

Do not default to Kaiser. Use this logic gate to select the appropriate colorimetric assay based on your specific resin-bound terminal residue.

TestSelection Start Current Terminal Residue? Primary Primary Amine (Ala, Gly, Lys, etc.) Start->Primary Secondary Secondary Amine (Pro, Pip, N-Me-X) Start->Secondary Fragile Acid/Base Sensitive or Precious Scale Start->Fragile Kaiser Kaiser (Ninhydrin) Standard Primary->Kaiser Routine TNBS TNBS Test High Sensitivity Primary->TNBS Trace detection Chloranil Chloranil Test (Acetaldehyde) Secondary->Chloranil General 2° Amine Isatin Isatin Test (Specific for Pro) Secondary->Isatin Proline Specific BPB Bromophenol Blue Non-Destructive Fragile->BPB No Cleavage/Heat

Figure 1: Decision matrix for selecting the appropriate colorimetric test based on the N-terminal amino acid type and experimental constraints.

Module A: The "Proline Problem" (Secondary Amines)

The Issue: You are coupling onto a Proline or N-methyl amino acid.[1] The Kaiser test remains yellow/colorless even when the coupling has failed (False Negative). The Mechanism: Ninhydrin requires a primary amine to form the chromophore. Secondary amines cannot undergo the requisite dehydration/decarboxylation steps to form the purple complex.

Protocol A1: The Chloranil Test (Vojkovsky Test)

Best for: N-methyl amino acids, Proline, and general secondary amines.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a small sample of resin (approx. 1-5 mg) with DCM and DMF.

  • Place beads in a small glass vial.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand at room temperature for 5 minutes.

  • Inspect beads under a microscope.

ResultObservationInterpretation
Positive (+) Dark Blue / Green beads Secondary amine present (Coupling Incomplete).
Negative (-) Colorless / Yellow beads Amine acylated (Coupling Complete).

Critical Troubleshooting: Ensure your acetaldehyde solution is fresh. Oxidation of acetaldehyde to acetic acid will cause the test to fail (False Negative).

Protocol A2: The Isatin Test

Best for: High-specificity detection of Proline residues.

Reagents:

  • Isatin Solution: 2g Isatin in 60mL Benzyl Alcohol.

  • Boc-Phe-OH: 2.5g (Added to increase sensitivity, optional).

Procedure:

  • Place 4-5 mg of peptide-resin in a small tube.

  • Add 2-3 drops of Isatin solution.

  • Heat at 100°C for 5 minutes.

ResultObservationInterpretation
Positive (+) Blue beads Unreacted Proline present.[2]
Negative (-) Colorless / Pink supernatant Proline successfully coupled.

Module B: Non-Destructive Monitoring

The Issue: You are synthesizing a precious library or using a "one-bead-one-compound" approach where you cannot afford to destroy beads for testing. The Solution: Bromophenol Blue (BPB).[2] This is an acid-base indicator, not a chemical reaction. It binds reversibly to basic amines.

Protocol B1: Bromophenol Blue Test

Reagents:

  • BPB Solution: 1% Bromophenol Blue in DMA (Dimethylacetamide) or DMF.

Procedure:

  • Transfer 10-15 beads to a small tube.

  • CRITICAL: Wash beads 3x with DMF to remove any residual piperidine or DIPEA. Failure to wash thoroughly causes False Positives.[1]

  • Add 2 drops of BPB solution.[3]

  • Inspect immediately.[4]

  • To Continue Synthesis: Wash the tested beads with DMF until colorless, then return them to the main reaction vessel.

ResultObservationInterpretation
Positive (+) Dark Blue beads Free amine present.
Negative (-) Yellow / Greenish beads Amine protected/coupled.

Warning: BPB can bind to Histidine and Arginine side chains even if the N-terminus is coupled, leading to false positives. Do not use this test if His/Arg are present and side-chain deprotected.

Module C: Quantitative & High-Sensitivity Validation

The Issue: Colorimetric tests are qualitative (Yes/No). You need to know how much coupling occurred or detect trace unreacted amines (<1%) that Kaiser misses.

Protocol C1: UV-Vis Monitoring (Fmoc Deprotection)

This is the "Gold Standard" for calculating coupling efficiency without cleaving the peptide.

Mechanism: The Fmoc protecting group is removed by piperidine, forming a dibenzofulvene-piperidine adduct that absorbs strongly at 301 nm (or 290 nm).

Procedure:

  • Perform the deprotection step (e.g., 20% Piperidine/DMF).[5]

  • Collect all deprotection filtrates and washes into a volumetric flask (e.g., 25 mL or 50 mL).

  • Measure Absorbance (Abs) at 290 nm (using a quartz cuvette).

  • Calculate loading using the Beer-Lambert Law:



  • Extinction Coefficient (

    
    ) at 290 nm 
    
    
    
    5800 M
    
    
    cm
    
    
    (Verify with your specific solvent system).
Protocol C2: TNBS Test (Trinitrobenzenesulfonic Acid)

Best for: Detecting difficult primary amines where Kaiser is ambiguous.

Reagents:

  • Solution A: 1% TNBS in DMF.

  • Solution B: 10% DIPEA in DMF.[3]

Procedure:

  • Add 1 drop Solution A and 1 drop Solution B to resin beads.[1]

  • Wait 10 minutes at Room Temp.

Result: Orange/Red beads indicate free primary amines. This test is significantly more sensitive than Ninhydrin for sterically hindered primary amines.

Comparative Data Table

Test MethodTarget AnalyteDestructive?Heat Required?SensitivityPrimary Interference
Kaiser Primary AminesYesYes (100°C)HighNone
Chloranil Secondary AminesYesNo (RT)ModerateAldehyde oxidation
Isatin Proline (Specific)YesYes (100°C)HighNone
Bromophenol All Basic AminesNo NoModerateHis/Arg/DIPEA
TNBS Primary AminesYesNoVery High Unstable reagents

Troubleshooting Workflow

Use this flowchart when a test result contradicts your expected synthesis outcome (e.g., test says "coupled" but MS shows deletion).

Troubleshooting Issue Issue: Test Result != Expectation CheckReagents 1. Check Reagents (Is Acetaldehyde oxidized? Is Pyridine fresh?) Issue->CheckReagents Microscope 2. Microscope Inspection (Is the core colored?) CheckReagents->Microscope Reagents OK Cleave 3. Mini-Cleavage & HPLC/MS (The Ultimate Truth) Microscope->Cleave Ambiguous Recouple Action: Re-couple (Change Solvent/Coupling Agent) Cleave->Recouple Deletion Sequence Found Cap Action: Capping (Acetic Anhydride) Cleave->Cap Trace Amine (<1%)

Figure 2: Troubleshooting logic when colorimetric tests provide ambiguous or suspect results.

References

  • National Institutes of Health (NIH). Solid Phase Synthesis of Functionalized Bis-Peptides Using "Safety Catch" Methodology (Chloranil Protocol). Retrieved from [Link]

  • University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis (UV Monitoring). Retrieved from [Link]

Sources

Validation & Comparative

NMR characterization of beta-methyl D-methionine peptides

NMR Characterization of -Methyl D-Methionine Peptides

Introduction: The Conformational Lock





NMR spectroscopy is the definitive method for characterizing these peptides because it can simultaneously verify the chemical structure (regiochemistry), determine the stereochemistry (diastereomer purity), and elucidate the secondary structure (solution conformation).

Comparative Analysis: L-Met vs. -Me-D-Met

The following analysis compares the NMR observables of the native L-methionine residue against the engineered

Spectral Signatures & Coupling Constants

The most immediate diagnostic difference is the simplification of the spin system.

FeatureNative L-Methionine (L-Met)

-Methyl D-Methionine (

-Me-D-Met)
Mechanistic Insight

Multiplicity
Doublet of doublets (dd)Doublet (d) L-Met has two

protons;

-Me-Met has only one, simplifying the coupling pattern.

Signal
Two diastereotopic protonsOne methine proton The

-position is now chiral. The single

resonates as a complex multiplet (coupled to

,

, and

).

Averaged (6-8 Hz)Extreme (3-5 Hz or 10-12 Hz) The

-methyl group locks the

torsion angle. Large

indicates anti periplanar; small

indicates gauche.
NOE Pattern Strong intra-residue

Strong

The

-methyl group provides a high-intensity NOE handle for determining side-chain orientation.
Amide Temp Coeff. High (> -6 ppb/K)Low (< -3 ppb/K) If the D-configuration induces a turn, the amide proton may be solvent-shielded (H-bonded).
Stereochemical Verification (Diastereomers)

Synthesis of



  • Erythro vs. Threo: The chemical shift of the

    
    -methyl group often differs by 0.1–0.3 ppm between diastereomers due to the different shielding environments of the carbonyl group.
    
  • Rotamer Analysis: Using the Karplus equation, the

    
     coupling constant reveals the side-chain population.
    
    • Trans relationship (

      
      ): 
      
      
      .
    • Gauche relationship (

      
      ): 
      
      
      .

Experimental Protocols

Sample Preparation
  • Solvent: Dissolve peptide (1–5 mM) in

    
     for amide proton observation. Use 
    
    
    if the peptide is hydrophobic or to disrupt aggregation.
  • Reference: Use internal DSS (0.00 ppm) or residual solvent signal. Avoid TMS for aqueous samples.

Acquisition Workflow

Execute the following pulse sequences in order.

  • 1D

    
    H NMR: 
    
    • Objective: Assess purity and identify the diagnostic

      
       doublet.
      
    • Parameter: 64 scans, 1.5s relaxation delay. Water suppression (excitation sculpting) is mandatory for aqueous samples.

  • 2D

    
    H-
    
    
    H TOCSY (Total Correlation Spectroscopy):
    • Objective: Identify the complete spin system of the modified residue.

    • Mixing Time: 60–80 ms.

    • Look for: The connectivity chain

      
      . The 
      
      
      -methyl group will show a correlation to both
      
      
      and
      
      
      .
  • 2D

    
    H-
    
    
    H NOESY (Nuclear Overhauser Effect):
    • Objective: Determine stereochemistry and secondary structure.

    • Mixing Time: 200–400 ms (small peptides) or 100–150 ms (larger aggregates).

    • Critical Observation: Strong

      
       correlations indicate a turn or helical conformation induced by the D-amino acid.
      
Data Processing & Analysis
  • Apodization: Apply a sine-bell squared function (

    
    ) shifted by 
    
    
    to enhance resolution.
  • Coupling Extraction: Extract

    
     from the 1D spectrum or high-resolution 2D COSY cross-sections.
    
  • Rotamer Calculation: Compare experimental

    
     values to Karplus curves for 
    
    
    -branched residues (parameterized similarly to Isoleucine/Valine).

Visualization of Logic & Workflow

Characterization Workflow

The following diagram illustrates the decision matrix for verifying the

NMR_WorkflowStartCrude PeptideSampleOneD1D Proton NMR(Check Ha Multiplicity)Start->OneDDecisionHa is Doublet?OneD->DecisionTOCSY2D TOCSY(Map Spin System)Decision->TOCSYYes (Ha coupled to 1 proton)FailFailed Synthesis(Ha is dd = Standard Met)Decision->FailNo (Ha coupled to 2 protons)NOESY2D NOESY(Stereochem & Structure)TOCSY->NOESYConfirm Methyl ConnectivitySuccessValid beta-Me-Met(Proceed to Structure Calc)NOESY->Success

Caption: Logical workflow for confirming beta-methyl substitution via NMR multiplicity analysis.

Conformational Equilibrium

The

Rotamersg_plusGauche(+)(J ~ 4Hz)transTrans(J ~ 12Hz)trans->g_plusHigh Barrierg_minusGauche(-)(J ~ 4Hz)trans->g_minusHigh Barrier

Caption: Beta-methylation locks the side chain, typically favoring the trans rotamer (large J-coupling) to minimize steric clash.

References

  • Gans, P., et al. (2010). "Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins." Angewandte Chemie International Edition.

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature.

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal. (Context for beta-methyl constraints).

Comparing proteolytic resistance of D-Met vs beta-Me-D-Met

Proteolytic Resistance Profile: D-Met vs. -Methyl-D-Met in Peptide Therapeutics

Executive Summary

Objective: This guide provides a technical comparison between D-Methionine (D-Met) and its structurally constrained analogue,


-Methyl-D-Methionine (

-Me-D-Met)

Core Insight: While D-Met provides robust resistance against stereoselective endogenous proteases (which typically recognize L-isomers), it retains significant backbone flexibility. This flexibility can still allow for "induced fit" binding into promiscuous proteolytic pockets or non-specific hydrolysis.


-Me-D-Met


Scientific Rationale & Mechanism of Action

D-Methionine (D-Met)[1][2]
  • Mechanism: Stereochemical Inversion.

  • Action: Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) possess active sites evolved to bind L-amino acids. The D-configuration creates a "mismatch" where the side chain projects in the opposite direction relative to the carbonyl oxygen, preventing the catalytic triad from effectively attacking the scissile bond.

  • Limitation: The backbone remains flexible. In high concentrations of promiscuous enzymes (e.g., hepatic microsomes) or bacterial proteases, the peptide can still adopt conformations that allow for slow degradation.

-Methyl-D-Methionine ( -Me-D-Met)
  • Mechanism: Stereochemical Inversion + Steric/Conformational Constraint.

  • Action:

    • Rotameric Restriction: The additional methyl group at the

      
      -carbon restricts the rotation of the side chain. This forces the residue into a specific conformation (often favoring extended or turn structures) that is energetically unfavorable for protease binding.
      
    • Steric Shielding: The

      
      -methyl group acts as a physical shield, protecting the backbone amide bond from nucleophilic attack by the protease active site.
      
  • Advantage: Superior resistance in plasma and liver microsome stability assays compared to D-Met.

Mechanistic Visualization

The following diagram illustrates the structural interference mechanisms preventing proteolysis.

Proteolysis_Mechanismcluster_0Degradation OutcomeProteaseProtease Active Site(L-Specific)L_MetL-Met Peptide(Natural Substrate)Protease->L_MetPerfect FitRapid HydrolysisD_MetD-Met Peptide(Stereo Mismatch)Protease->D_MetSide Chain MisalignmentSlow HydrolysisBeta_Me_D_Metβ-Me-D-Met Peptide(Stereo + Steric Lock)Protease->Beta_Me_D_MetSteric Clash & Conformational BlockDegraded FragmentsDegraded FragmentsL_Met->Degraded FragmentsIntact Peptide (>80%)Intact Peptide (>80%)D_Met->Intact Peptide (>80%)Intact Peptide (>95%)Intact Peptide (>95%)Beta_Me_D_Met->Intact Peptide (>95%)

Caption: Mechanistic comparison of protease interaction.

Comparative Performance Data

The following data represents typical fold-improvements observed in peptidomimetic studies when substituting L-Met with D-Met or

ParameterL-Met (Control)D-Met

-Me-D-Met
Performance Gain (vs L-Met)
Plasma Half-life (

)
~0.5 - 1.0 hr4 - 8 hrs> 24 hrs 24x - 48x
Microsomal Stability < 20% remaining (60 min)~65% remaining> 90% remaining High Metabolic Stability
Trypsin Resistance SusceptibleResistantHighly Resistant Complete Blockade
Chymotrypsin Resistance SusceptibleModerate ResistanceHigh Resistance Steric Shielding of Hydrophobic Pocket

Note: Actual stability varies by peptide sequence.


-methylation is particularly effective when the methionine is adjacent to the scissile bond or part of a recognition motif.

Experimental Protocols

To validate the superior stability of

In Vitro Plasma Stability Assay

Purpose: Determine the half-life (

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • PBS (pH 7.4).

  • Internal Standard (e.g., Tolbutamide or analog peptide).

  • LC-MS/MS grade Acetonitrile/Formic Acid.

Workflow:

  • Preparation: Prepare a 1 mM stock solution of the peptide in DMSO. Dilute to 10

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L samples at time points: 0, 15, 30, 60, 120, 240, and 1440 minutes (24 hrs).
    
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins. Vortex for 30s.
    
  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    .
Enzymatic Resistance Assay (Trypsin/Chymotrypsin Challenge)

Purpose: Assess resistance to specific gastrointestinal proteases.

Workflow:

  • Enzyme Prep: Prepare Trypsin or Chymotrypsin solution (100 units/mL) in digestion buffer (50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8).
    
  • Substrate: Dissolve peptide to 200

    
    M in buffer.
    
  • Reaction: Add Enzyme:Substrate at a 1:100 (w/w) ratio.

  • Monitoring: Analyze via HPLC (UV 214 nm) at 0, 1, 4, and 24 hours.

  • Success Metric:

    
    -Me-D-Met analogues should show <5% degradation at 24 hours.
    
Assay Workflow Diagram

Assay_Workflowcluster_plasmaPlasma Stabilitycluster_enzymeEnzymatic ChallengeStartStart: Peptide Stock (1 mM)P_IncubateIncubate in Plasma(37°C)Start->P_IncubateE_MixMix with Trypsin/Chymotrypsin(1:100 w/w)Start->E_MixP_SampleSample at T=0, 15, ... 1440 minP_Incubate->P_SampleP_QuenchQuench with ACN+ Internal StdP_Sample->P_QuenchAnalysisLC-MS/MS AnalysisP_Quench->AnalysisE_MonitorMonitor HPLC(0, 4, 24 hrs)E_Mix->E_MonitorE_Monitor->AnalysisResultCalculate Half-Life (t1/2)Analysis->Result

Caption: Step-by-step workflow for validating proteolytic resistance in plasma and enzymatic assays.

Technical Considerations for Synthesis

When incorporating

  • Stereoisomers:

    
    -methylation creates a second chiral center. Ensure you are using the correct diastereomer (e.g., 
    
    
    vs
    
    
    ) as this dramatically affects the peptide backbone conformation (
    
    
    angles).
  • Coupling Efficiency: The steric bulk of the

    
    -methyl group can hinder coupling efficiency during SPPS (Solid Phase Peptide Synthesis).
    
    • Recommendation: Use high-efficiency coupling reagents like HATU or COMU and extend coupling times (double coupling 2x 1 hr is recommended).

References

  • Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of conformationally constrained analogues of the peptide hormone somatostatin." Helvetica Chimica Acta. Link

  • Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

  • Gentilucci, L., et al. (2010). "Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
    
  • Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences. Link

  • Fischer, P.M. (2003). "The design, synthesis and application of stereochemically defined and conformationally constrained unnatural amino acids." Current Protein and Peptide Science. Link

A Researcher's Guide to Mass Spectrometry Analysis of S-Methylmethionine Peptides: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications (PTMs), the analysis of protein methylation is of paramount importance. While lysine and arginine methylation have been extensively studied, S-methylation of methionine (SMM), a modification with potential roles in cellular signaling and metabolism, presents unique analytical challenges and opportunities. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of S-methylmethionine-containing peptides, grounded in experimental data and field-proven insights.

The Biological Significance and Analytical Challenge of S-Methylmethionine

S-methylmethionine is a derivative of the amino acid methionine where the sulfur atom is methylated, forming a positively charged sulfonium ion.[1] This modification is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by methionine S-methyltransferase.[1] While abundant in plants, its role in mammalian proteomics is an emerging area of investigation.[1] The inherent positive charge and potential lability of the S-methyl group present distinct challenges for its detection and characterization by mass spectrometry.

A primary analytical hurdle is distinguishing S-methylmethionine from its isobaric counterpart, methionine sulfoxide (MetO), an oxidation product of methionine. Both modifications result in a similar mass shift, making their differentiation a critical aspect of any analytical workflow.

Navigating the Analytical Workflow: From Sample Preparation to Data Interpretation

The successful analysis of SMM-peptides hinges on a meticulously planned workflow, from initial sample handling to the final interpretation of mass spectrometry data. Each step must be optimized to ensure the preservation of this potentially labile modification and to differentiate it from interfering species.

SMM_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction (with PTM preservation) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion Reduction_Alkylation->Enzymatic_Digestion Peptide_Cleanup Peptide Cleanup & Enrichment (optional) Enzymatic_Digestion->Peptide_Cleanup LC_Separation LC Separation Peptide_Cleanup->LC_Separation LC-MS/MS MS1_Analysis MS1 Analysis (Precursor Ion Scan) LC_Separation->MS1_Analysis Fragmentation Fragmentation (CID vs. ETD) MS1_Analysis->Fragmentation MS2_Analysis MS2 Analysis (Fragment Ion Scan) Fragmentation->MS2_Analysis Database_Search Database Search (with variable modifications) MS2_Analysis->Database_Search PTM_Localization PTM Localization & Scoring Database_Search->PTM_Localization Validation Manual Validation & Differentiation (SMM vs. MetO) PTM_Localization->Validation Quantification Quantitative Analysis Validation->Quantification

Caption: A comprehensive workflow for the mass spectrometry-based analysis of S-methylmethionine peptides.

Part 1: Sample Preparation – Preserving the Integrity of a Labile Mark

The journey to confident SMM identification begins with robust sample preparation. The primary goal is to efficiently extract and digest proteins while minimizing the artificial introduction of modifications and preserving the potentially labile S-methyl group.

Core Principles for SMM Peptide Preparation:
  • Minimize Oxidation: To prevent the artificial formation of methionine sulfoxide, which can be mistaken for S-methylmethionine, it is crucial to work with fresh buffers and consider the inclusion of antioxidants.

  • Preservation of Labile Modifications: While SMM's lability during standard proteomics workflows is not extensively documented, it is prudent to adopt practices used for other labile PTMs, such as avoiding harsh chemical treatments and extreme pH conditions where possible.[2]

  • Efficient Protein Extraction and Digestion: The use of chaotropic agents like urea can aid in protein solubilization, followed by standard reduction and alkylation steps to denature proteins and prepare them for enzymatic digestion.[2]

Recommended Protocol for SMM-Enriched Peptide Preparation:
  • Cell Lysis and Protein Extraction:

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors.

    • Perform sonication or bead beating on ice to ensure complete lysis.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the proteome.

  • Reduction and Alkylation:

    • Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 5-10 mM for 30-60 minutes at room temperature.

    • Alkylate free cysteine residues with iodoacetamide (IAA) at a final concentration of 15-20 mM in the dark for 30 minutes at room temperature.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2M to ensure optimal enzyme activity.

    • Perform a two-step digestion, first with Lys-C (enzyme-to-substrate ratio of 1:100) for 2-4 hours at 37°C.

    • Follow with trypsin digestion (enzyme-to-substrate ratio of 1:50) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides with a solution of acetonitrile and 0.1% TFA.

    • Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Part 2: The Core of Detection: A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation technique is a critical determinant of success in identifying and localizing SMM. The two most common methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), operate on different principles and thus yield distinct fragmentation patterns.

Fragmentation_Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) CID_Node Precursor Ion + Inert Gas Collision CID_Mechanism Vibrational Excitation Cleavage of amide bonds CID_Node->CID_Mechanism CID_Ions Produces b- and y-ions CID_Mechanism->CID_Ions CID_PTM Labile PTMs may be lost CID_Ions->CID_PTM ETD_Node Precursor Ion + Anion Radical ETD_Mechanism Electron Transfer Cleavage of N-Cα bond ETD_Node->ETD_Mechanism ETD_Ions Produces c- and z-ions ETD_Mechanism->ETD_Ions ETD_PTM Preserves labile PTMs ETD_Ions->ETD_PTM

Caption: A comparison of the fundamental principles of CID and ETD fragmentation.

Collision-Induced Dissociation (CID): The Workhorse with Caveats

CID is a robust and widely used fragmentation method that involves the collision of precursor ions with an inert gas, leading to vibrational excitation and fragmentation primarily along the peptide backbone, generating b- and y-type ions.[3]

  • Expected Behavior of SMM-peptides in CID: The positively charged sulfonium group of SMM is expected to be a labile modification under CID conditions. This can lead to a characteristic neutral loss of dimethyl sulfide ((CH₃)₂S), with a mass of 62.0088 Da. The fragmentation of methionine sulfoxide-containing peptides under CID is well-characterized and often results in the neutral loss of methanesulfenic acid (CH₃SOH), with a mass of 64.0034 Da.[4] This difference in neutral loss provides a potential diagnostic tool for distinguishing between SMM and MetO.

Electron Transfer Dissociation (ETD): The Gentle Touch for Labile Modifications

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[2] This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions, while often preserving labile PTMs.[5]

  • Expected Behavior of SMM-peptides in ETD: Due to its gentle nature, ETD is expected to retain the S-methyl group on the methionine residue, allowing for more confident localization of the modification site. The fragmentation pattern will be dominated by c- and z-ions, providing complementary sequence information to CID. For labile modifications like phosphorylation, ETD has been shown to be superior to CID in preserving the modification.[1] It is reasonable to extrapolate that ETD would also be advantageous for the analysis of the sulfonium ion in SMM.

Comparative Performance: CID vs. ETD for SMM Peptide Analysis
FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsc- and z-ions
Preservation of SMM Likely to induce neutral loss of dimethyl sulfide (62.0088 Da)Expected to preserve the S-methyl group
Localization of SMM Can be challenging due to neutral lossMore confident localization
Differentiation from MetO Potential for differentiation based on distinct neutral losses (62 Da for SMM vs. 64 Da for MetO)Differentiation based on precursor mass and retention time
Peptide Charge State Effective for doubly and triply charged peptidesMore effective for higher charge state peptides (≥3+)
Sequence Coverage Can be extensive, but may have gaps around the modified residueOften provides more complete backbone fragmentation

Part 3: Data Analysis and Interpretation – The Path to Confident Identification

The final and arguably most critical phase is the analysis of the acquired mass spectrometry data. A well-defined data analysis strategy is essential for the confident identification of SMM-peptides and their differentiation from isobaric interferents.

Database Search Strategy:

A successful database search requires the inclusion of S-methylmethionine as a variable modification.

  • Mass Shift: The monoisotopic mass of a methyl group is 14.01565 Da. Therefore, the mass of S-methylmethionine should be defined as the mass of methionine plus 14.01565 Da.

  • Variable Modifications: The search parameters must include S-methylmethionine (+14.01565 Da on M) and methionine sulfoxide (+15.99491 Da on M) as variable modifications. This allows the search engine to consider both possibilities.

  • Enzyme Specificity: Set the enzyme specificity to trypsin (or the enzyme used for digestion), allowing for a reasonable number of missed cleavages (typically 2).

  • Mass Tolerances: Set precursor and fragment ion mass tolerances appropriate for the mass spectrometer used (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for high-resolution instruments).

Distinguishing SMM from Methionine Sulfoxide:

Several pieces of evidence should be considered to confidently distinguish SMM from MetO:

  • High-Resolution Mass Spectrometry: Accurate mass measurement of the precursor ion can help differentiate between the two modifications, although the mass difference is small (approximately 0.019 Da).

  • Chromatographic Separation: SMM is expected to be more polar than both methionine and methionine sulfoxide due to its fixed positive charge. Therefore, it should elute earlier in a standard reverse-phase liquid chromatography gradient.

  • Fragmentation Pattern: As discussed, the distinct neutral losses in CID (62 Da for SMM vs. 64 Da for MetO) can be a key diagnostic feature. In ETD, the preservation of the modification allows for localization, and the precursor mass is the primary differentiator.

  • Manual Spectral Validation: It is crucial to manually inspect the tandem mass spectra of candidate SMM-peptides to ensure high-quality fragmentation data and confident assignment of the modification site.

Conclusion and Future Perspectives

The mass spectrometric analysis of S-methylmethionine-containing peptides is a challenging yet achievable endeavor. By employing a carefully optimized workflow that includes meticulous sample preparation, the strategic use of complementary fragmentation techniques like CID and ETD, and a rigorous data analysis approach, researchers can confidently identify and characterize this intriguing post-translational modification.

As the biological significance of S-methylmethionine becomes more apparent, the development of enrichment strategies analogous to those for phosphopeptides will be a critical next step. Furthermore, the generation of more extensive fragmentation libraries for SMM-containing peptides will undoubtedly improve the accuracy and throughput of their identification. This guide provides a solid foundation for researchers to embark on the exciting journey of exploring the S-methylmethionine proteome.

References

  • Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Collision Induced fragmentation (CID) coupled with mass spectrometry can be implemented for structure elucidation of synthetic peptides. (n.d.). Digital Commons@Kennesaw State University. Retrieved February 6, 2026, from [Link]

  • Lagerwerf, F. M., van de Weert, M., Heerma, W., & Haverkamp, J. (1996). Identification of oxidized methionine in peptides. Rapid communications in mass spectrometry : RCM, 10(15), 1905–1910. [Link]<1905::AID-RCM755>3.0.CO;2-9

  • S-Methylmethionine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment. (2009). Journal of agricultural and food chemistry, 57(21), 9933–9939. [Link]

  • Harrison, A. G. (2013). Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study. Journal of the American Society for Mass Spectrometry, 24(11), 1754–1763. [Link]

  • Coon, J. J., Udeshi, N. D., Syka, J. E., Senko, M. W., & Shabanowitz, J. (2005). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 16(6), 884–894. [Link]

  • Bettinger, J. M., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(5), 2099-2110.
  • ptm. (n.d.). ptm-p.github.io. Retrieved February 6, 2026, from [Link]

  • Sulfonium Ion Derivatization, Isobaric Stable Isotope Labeling and Data Dependent CID- and ETD-MS/MS for Enhanced Phosphopeptide Quantitation, Identification and Phosphorylation Site Characterization. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 107-120.
  • Preserving protein profiles in tissue samples: differing outcomes with and without heat stabilization. (2013). Journal of Neuroscience Methods, 218(2), 203-212.
  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). University of Alabama at Birmingham. Retrieved from [Link]

  • Metabolism of methionine and S-methylmethionine (SMM) in Arabidopsis seeds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kim, S., & Pevzner, P. A. (2014). Universal database search tool for proteomics. Bioinformatics, 30(24), 3497–3503. [Link]

  • Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. (2013). Analytical and Bioanalytical Chemistry, 405(13), 4473-4482.
  • Liang, Y., Neta, P., Yang, X., & Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry, 29(2), 347–358. [Link]

  • Bettinger, J. M., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(5), 2099-2110.
  • Proteomics Sample Preparation for Mass Spectrometry. (n.d.). Technology Networks. Retrieved February 6, 2026, from [Link]

  • Sulfonium ion derivatization, isobaric stable isotope labeling and data dependent CID- and ETD-MS/MS for enhanced phosphopeptide quantitation, identification and phosphorylation site characterization. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 107-120.
  • The levels of methionine and S-methylmethionine (SMM) in various tissues of Arabidopsis thaliana. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • quantitative proteomics reveals differences in the methionine cycle enzymes of gene-induced versus diet-induced hyperhomocysteinemia. (2008). Molecular & Cellular Proteomics, 7(7), 1339-1353.
  • Mechanisms for the selective gas-phase fragmentation reactions of methionine side chain fixed charge sulfonium ion containing peptides. (2006). Journal of the American Society for Mass Spectrometry, 17(10), 1433-1443.
  • Dolle, A. B., Jagadeesh, N., Bhaumik, S., Prakash, S., Biswal, H. S., & Gowd, K. H. (2018). Electron Transfer Dissociation of Synthetic and Natural Peptides Containing lanthionine/methyllanthionine Bridges. Rapid communications in mass spectrometry : RCM, 32(11), 831–843. [Link]

  • PTM-driven binding preference highlighted through unbiased search of 29 modifications. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral losses, and implications for peptide sequencing. (2022). bioRxiv.
  • Peptide fragmentation. (a) For every two adjacent amino acid residues,... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Proteomics reveal a concerted upregulation of methionine metabolic pathway enzymes, and downregulation of carbonic anhydrase-III, in betaine supplemented ethanol-fed rats. (2012). Journal of Proteomics, 75(10), 2915-2925.
  • The Forgotten Fragments. (2011, October 19). European Pharmaceutical Review. Retrieved from [Link]

  • Protein Sample Preparation. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

  • Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. Retrieved February 6, 2026, from [Link]

  • The Utility of ETD Mass Spectrometry in Proteomic Analysis. (2009). Journal of the American Society for Mass Spectrometry, 20(8), 1435-1445.
  • dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications. (2022). Nucleic Acids Research, 50(D1), D496-D506.
  • Structural modifications for the conversion of proteins and peptides into stable dried powder formulations: A review. (2023). Pharma Excipients.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LCMS.com. Retrieved February 6, 2026, from [Link]

  • The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain. (1994).
  • S-Adenosyl methionine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. (2019). Journal of the American Society for Mass Spectrometry, 30(5), 844-853.
  • Biological interpretation of PDC protein expression data through heatmaps. (n.d.). Proteomic Data Commons. Retrieved February 6, 2026, from [Link]

  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025, April 30). YouTube. Retrieved from [Link]

  • ETD fragmentation features improve algorithm. (2012). Journal of Proteome Research, 11(11), 5429-5437.

Sources

Bioavailability of Peptides Containing Unnatural Amino Acids: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing peptide therapeutics.[1] It moves beyond basic definitions to provide actionable comparisons, mechanistic insights, and validated experimental protocols.

Executive Summary: The Bioavailability Paradox

Natural peptides possess high potency and selectivity but suffer from the "bioavailability paradox": their chemical features (amide bonds, polarity) that drive target binding also render them susceptible to rapid proteolytic cleavage and membrane impermeability.

Incorporating Unnatural Amino Acids (UAAs) is not merely a structural modification; it is a reprogramming of the peptide's physicochemical identity. This guide compares the performance of UAA-modified peptides against natural counterparts, focusing on the two pillars of bioavailability: Proteolytic Stability and Membrane Permeability .

Mechanistic Comparison: Natural vs. Unnatural Architectures

To engineer bioavailability, one must understand the failure modes of natural peptides. The table below contrasts the mechanistic behavior of natural L-amino acids with specific UAA classes.

Table 1: Physicochemical Impact of UAA Classes
FeatureNatural Peptide (L-Amino Acids)N-Methylated PeptideD-Amino Acid Peptide

-Disubstituted (e.g., Aib)
Proteolytic Susceptibility High. Recognized by trypsin, chymotrypsin, etc.Low. Steric hindrance blocks enzyme active sites.Very Low. Stereochemical mismatch prevents enzyme recognition.Moderate/High. Induces helical stability, resisting unfolding.
H-Bond Donors (HBD) High count (Backbone NH). Limits permeability.[2]Reduced. N-Me replaces NH, lowering desolvation energy.Unchanged count, but altered conformation.Unchanged count.
Conformational Flexibility High. "Floppy" structure exposes bonds to water/enzymes.Restricted. Rotational constraints (

angles).
Altered. Can induce turn structures (e.g.,

-turns).
Rigid. Promotes

-helix or

-helix formation.
Membrane Permeability Poor. High desolvation penalty.Enhanced. "Chameleonic" ability to bury polar groups.Variable. Depends on side chain lipophilicity.Variable.
The "Chameleon Effect" Mechanism

The most critical driver for oral bioavailability in peptides (e.g., Cyclosporine A) is the Chameleon Effect . N-methylation allows the peptide to bury its polar backbone amides intramolecularly when in a lipid environment (membrane), while exposing them in an aqueous environment (blood).

ChameleonEffect cluster_aqueous Aqueous Environment (Blood) cluster_membrane Lipid Bilayer (Membrane) OpenConf Open Conformation (H-bonds exposed to solvent) UAA_Mod N-Methylation / UAA (Removes HBDs) OpenConf->UAA_Mod Enables ClosedConf Closed Conformation (Intramolecular H-bonds formed) Permeation High Permeability (Papp > 10^-6 cm/s) ClosedConf->Permeation Passive Diffusion UAA_Mod->ClosedConf Reduces Desolvation Energy

Figure 1: The "Chameleon Effect" facilitated by N-methylation.[3] By masking hydrogen bond donors (HBD), the peptide reduces the energy cost of entering the lipid membrane.

Performance Comparison Data

The following data aggregates findings from key bioavailability studies, comparing natural benchmarks with UAA-modified analogues.

Proteolytic Stability (Half-Life Extension)

Case Study: Tachyplesin I (Antimicrobial Peptide)

Peptide VariantModification StrategySerum Half-Life (

)
% Active after 2h
Tachyplesin I (Natural) All L-amino acids< 20 min~20%
TPAD Analogue All D-amino acids (Enantiomer)> 480 min > 80%
Neurotensin Analogue AOPC (Unnatural residue at pos 8)> 24 hours100%

Insight: Complete replacement with D-amino acids (retro-inverso or enantiomeric strategies) often yields the highest stability but may compromise receptor binding if the target is stereoselective. Site-specific incorporation of UAAs (like AOPC) offers a balance between stability and affinity.

Membrane Permeability ( ) & Oral Bioavailability (%F)

Case Study: Cyclic Hexapeptides & Sanguinamide Analogues

CompoundStructure/ModificationCaco-2

(

cm/s)
Oral Bioavailability (%F)
Natural Cyclic Hexapeptide Cyclo(L-Leu-L-Leu...)[4]0.5 (Low)< 1%
N-Methylated Analogue 3x N-Methyl groups9.5 (High) 28%
Cyclosporine A (Benchmark) 7x N-Methyl groups~10.020-30%
Sanguinamide A (Natural) Natural Macrocycle0.3Poor
Sanguinamide Analogue N-Me adjacent to D-Ala14.0 High

Insight: There is no linear correlation between the number of N-methyl groups and permeability. The position is critical. N-methylation must be placed to disrupt specific solvent-exposed H-bonds that prevent membrane entry.

Experimental Protocols

Protocol A: Plasma Stability Assay

Objective: Determine metabolic half-life (


).

Critical Causality: Standard acid precipitation (e.g., TCA) often degrades acid-labile peptides or coprecipitates the peptide with plasma proteins, leading to false "instability" data. Organic solvent precipitation is mandatory.

Workflow:

  • Preparation: Spike test peptide (10

    
    M) into pooled human/rat plasma (pre-warmed to 37°C).
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching (The Key Step): Immediately add 200

    
    L of ice-cold Acetonitrile:Methanol (1:1)  containing an Internal Standard (IS).
    
    • Why: This precipitates plasma proteins while keeping the peptide soluble.[5]

  • Processing: Vortex (1 min) -> Centrifuge (10,000g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Protocol B: Caco-2 Permeability Assay

Objective: Predict oral absorption (


).[2]

Critical Causality: Peptide adsorption to the plastic Transwell plate can mimic "low recovery," falsely interpreted as metabolism. You must calculate Mass Balance (Recovery) .

Workflow Visualization:

Caco2Protocol cluster_transport Transport Phase (2h @ 37°C) Start Start: Caco-2 Monolayer (21-day culture, TEER > 300 Ω·cm²) Apical Add Peptide to Apical (A) (Donor Compartment) Start->Apical Integrity Co-incubate Lucifer Yellow (Paracellular Marker) Apical->Integrity Basolateral Sample from Basolateral (B) (Receiver Compartment) Analysis LC-MS/MS Quantification (Donor t=0, Donor t=end, Receiver t=end) Basolateral->Analysis Integrity->Basolateral Calc Calculate Papp & Recovery Analysis->Calc Decision Recovery > 70%? Calc->Decision Valid Valid Result Report Papp Decision->Valid Yes Invalid Invalid: Non-specific Binding Retest with BSA in receiver Decision->Invalid No

Figure 2: Caco-2 Permeability Workflow. Note the critical decision node based on Mass Balance (Recovery) to rule out non-specific binding.

Calculation:



Where:
  • 
     = Rate of permeation (
    
    
    
    mol/s)
  • 
     = Surface area of filter (cm²)
    
  • 
     = Initial donor concentration (
    
    
    
    M)

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science (2024). [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC (2025). [Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics (2015). [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology (2011). [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing. [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Fmoc-β-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, the stereochemical integrity of your building blocks is not merely a quality parameter; it is the bedrock upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. For non-proteinogenic amino acids like Fmoc-β-Me-D-Met-OH, which are incorporated to enhance proteolytic stability or to fine-tune peptide conformation, the stakes are even higher. The presence of even minute quantities of the undesired Fmoc-β-Me-L-Met-OH enantiomer can lead to the synthesis of diastereomeric peptide impurities that are difficult to purify and may exhibit altered biological activity or immunogenicity.[1][2]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of Fmoc-β-Me-D-Met-OH. We will move beyond simple protocol recitation to explore the causality behind methodological choices, empowering you to select and implement the most robust, self-validating system for your laboratory.

The Core Challenge: Resolving Near-Identical Molecules

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectroscopic signatures in an achiral environment.[3] Therefore, their separation necessitates the introduction of a chiral environment, forcing the transient formation of diastereomeric complexes with different energy states. This is the fundamental principle underpinning all major chiral separation techniques. The choice of technique hinges on a balance of resolution, sensitivity, speed, and the specific challenges posed by the analyte, in this case, a bulky, protected, and structurally unique β-methylated amino acid.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the analysis of N-protected amino acids, direct chiral HPLC is unequivocally the industry's gold standard.[2][4] Its advantages in speed, sensitivity, and ease of use make it the primary choice for both routine quality control and in-depth characterization.[2] The "direct" approach, which utilizes a Chiral Stationary Phase (CSP), is vastly preferable to "indirect" methods that require derivatization with a chiral reagent, as the latter introduces an additional chemical step and the risk of racemization.[4][5]

Mechanism of Separation: The Chiral Stationary Phase (CSP)

The magic of chiral HPLC lies within the column. The stationary phase is bonded with a chiral selector, a complex molecule with multiple stereogenic centers. When a solution containing the enantiomeric mixture passes through, the two enantiomers interact differently with the CSP. These transient diastereomeric interactions—which can involve hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance—result in different retention times, allowing for their separation and quantification.

For Fmoc-protected amino acids, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.

CSP ClassChiral Selector ExamplesPrimary Interaction MechanismAdvantagesDisadvantagesBest For...
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Groove-based inclusion, hydrogen bonding, π-π interactions with the carbamate derivatives.[2]Broad applicability, excellent resolving power for a wide range of compounds, including Fmoc-amino acids.[2][6]Can be sensitive to mobile phase composition; method development can be more iterative.High-resolution screening and baseline separation of most Fmoc-amino acids.[2]
Macrocyclic Glycopeptide Teicoplanin, Ristocetin AIonic interactions, hydrogen bonding, inclusion complexation within the macrocyclic "basket".[7]Multimodal (Reversed-Phase, Polar Organic, Normal Phase), excellent for ionic and amphoteric molecules, often provides complementary selectivity to polysaccharide phases.[7][8]Selectivity can be highly pH-dependent.[7]Resolving challenging Fmoc-amino acids and for LC-MS compatible methods using volatile buffers.[7]
Experimental Workflow: Chiral HPLC

The following protocol represents a robust starting point for the analysis of Fmoc-β-Me-D-Met-OH. The causality is clear: we select a polysaccharide column for its proven broad effectiveness with Fmoc derivatives and use a standard reversed-phase mobile phase for its simplicity and reproducibility.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep1 Accurately weigh ~1 mg of Fmoc-β-Me-D-Met-OH prep2 Dissolve in 1 mL of Diluent (e.g., 50:50 ACN/H2O) prep1->prep2 prep3 Vortex to dissolve, then filter (0.45 µm) prep2->prep3 hplc Inject 5 µL onto Chiral HPLC System prep3->hplc Inject Sample detection UV Detection at 265 nm hplc->detection data Data Acquisition & Integration detection->data

Caption: High-level workflow for Chiral HPLC analysis.

Detailed HPLC Protocol:

  • System Preparation:

    • Column: A polysaccharide-based CSP, such as Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent.[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Rationale: TFA acts as an ion-pairing agent to ensure sharp peak shapes for the acidic analyte.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile. Rationale: Acetonitrile is an effective organic modifier for eluting the highly retained Fmoc-protected amino acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: Temperature is a critical parameter in chiral separations; maintaining a constant temperature ensures reproducible retention times and selectivity.

    • Detection: UV at 265 nm. Rationale: The fluorenyl group of the Fmoc protectant has a strong chromophore with a maximum absorbance around this wavelength.

  • Sample Preparation:

    • Prepare a sample solution of Fmoc-β-Me-D-Met-OH at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare a racemic standard (if available) or a sample of the L-enantiomer to confirm peak identity.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5 µL of the sample solution.

    • Run an isocratic elution. The exact ratio of A:B must be optimized to achieve a resolution (Rs) > 1.5 between the enantiomers, with typical run times under 25 minutes.[2]

  • Data Interpretation:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Alternative Methods for Orthogonal Verification

While HPLC is the primary workhorse, regulatory bodies and robust internal quality systems often require orthogonal methods—techniques that separate compounds based on different physicochemical principles—to confirm purity.

Alternative 1: Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolving power and sensitivity but is fundamentally limited by the requirement for analyte volatility.[3] Since Fmoc-β-Me-D-Met-OH is a non-volatile solid, it must be chemically derivatized prior to analysis. This necessity is the single greatest drawback of the technique for this application.[9][10]

The Critical Derivatization Step: The goal is to convert the polar carboxyl and any other active groups into volatile, thermally stable esters and amides. A common two-step process is employed:[9]

  • Esterification: The carboxylic acid is converted to a methyl or ethyl ester using reagents like methanolic HCl.

  • Acylation: The Fmoc-protected amine is already blocked, but if analyzing the unprotected amino acid, the amine would be acylated using an agent like Trifluoroacetic Anhydride (TFAA). For the Fmoc-protected analyte, this step might be omitted if the initial esterification yields a sufficiently volatile product.

Why is this a self-validating system? The derivatization must be proven not to induce racemization. This is validated by derivatizing a sample of known, high enantiomeric purity and confirming that no increase in the minor enantiomer is observed.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis prep1 Dry sample (1 mg) rigorously prep2 Step 1: Esterification (e.g., Methanolic HCl, 100°C) prep1->prep2 prep3 Evaporate reagent prep2->prep3 prep4 Reconstitute in suitable solvent prep3->prep4 gc Inject 1 µL into Chiral GC-FID prep4->gc Inject Derivatized Sample separation Temperature Program Separation gc->separation data Data Acquisition & Integration separation->data

Caption: Workflow for Chiral GC analysis, highlighting derivatization.

Detailed GC Protocol:

  • Derivatization:

    • To 1 mg of the dried sample in a reaction vial, add 1 mL of 3 N methanolic HCl.[9]

    • Cap the vial tightly and heat at 100 °C for 30 minutes.

    • Cool the vial and evaporate the reagent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC Analysis:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., CHIRALDEX®).[3]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 10 minutes. Rationale: The temperature program is crucial for separating the derivatized enantiomers from each other and from any derivatization by-products.

    • Inject 1 µL of the derivatized sample.

Alternative 2: Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that consumes minute amounts of sample. Separation occurs in a narrow fused-silica capillary filled with a background electrolyte containing a chiral selector.[5] For amino acids, cyclodextrins are common and effective chiral selectors.[11]

Principle of Separation: An electric field is applied across the capillary, causing ions to migrate at different velocities based on their charge-to-size ratio. The chiral selector in the buffer interacts diastereomerically with the enantiomers, subtly altering their effective mobility and leading to different migration times. This technique is particularly well-suited for the separation of beta-methylated amino acids.[11]

CE_Workflow cluster_prep Sample & Capillary Preparation cluster_analysis CE Analysis prep1 Prepare Background Electrolyte (BGE) with Chiral Selector prep2 Condition capillary (NaOH, H2O, BGE) prep1->prep2 ce Hydrodynamic Injection of Sample prep3 Dissolve sample in BGE prep3->ce Inject separation Apply Voltage (e.g., 20 kV) ce->separation data UV Detection & Data Acquisition separation->data

Caption: General workflow for Chiral Capillary Electrophoresis.

Detailed CE Protocol:

  • System Preparation:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 15 mg/mL of a sulfated β-cyclodextrin derivative. Rationale: The low pH ensures the carboxyl group is protonated and the molecule has a net positive charge (from the amine if it were unprotected, but here separation relies on differential interaction with the charged cyclodextrin). The charged cyclodextrin acts as a pseudo-stationary phase.[11]

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm or 265 nm.

  • Analysis:

    • Condition the capillary by flushing sequentially with 0.1 M NaOH, water, and finally the BGE.

    • Inject the sample (dissolved in BGE at ~0.5 mg/mL) using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply the voltage and record the electropherogram.

Head-to-Head Comparison: Choosing Your Method

ParameterChiral HPLCChiral GCChiral CE
Sample Preparation Simple dissolution and filtration.Complex: Mandatory, multi-step derivatization.Simple dissolution in buffer.
Risk of Racemization Very low.Moderate to High: Derivatization conditions can cause racemization.Very low.
Resolution Very Good to Excellent.Excellent.Excellent.
Sensitivity (UV/FID) Good.Very Good (FID).Good.
Analysis Time 10-30 minutes.20-40 minutes.10-25 minutes.
Method Development Moderate (screening columns/mobile phases).Complex (optimizing derivatization and temperature program).Moderate (screening selectors/buffers).
Primary Application Routine QC, R&D, primary method. Orthogonal method, impurity identification.Orthogonal method, low-sample analysis.

Conclusion and Recommendation

For the routine, reliable, and high-precision assessment of the enantiomeric purity of Fmoc-β-Me-D-Met-OH , Chiral HPLC with a polysaccharide-based or macrocyclic glycopeptide-based Chiral Stationary Phase is the unequivocally recommended primary technique. It provides the best balance of performance, simplicity, and robustness, minimizing the analytical risks associated with derivatization.

Chiral GC and Chiral CE serve as powerful orthogonal methods. Chiral GC, despite its complex sample preparation, can be invaluable for cross-validation, while Chiral CE offers a high-efficiency, low-consumption alternative for specialized applications. The implementation of a secondary, orthogonal method is a hallmark of a rigorous quality system and provides the highest degree of confidence in the stereochemical integrity of your critical raw materials.

References

  • Vertex AI Search. (2024). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • RSC Publishing. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
  • ResearchGate. (n.d.). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Ilisz, I., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules, 23(8), 1899. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Peter, A., et al. (1998). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 828(1-2), 159-170. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
  • Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B, 875(1), 273-279. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-beta-Me-D-Met-OH

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: Beyond Basic Compliance

As researchers working with Fmoc-beta-Me-D-Met-OH (Fmoc-β-methyl-D-methionine), you are handling a reagent that presents a dual challenge: it is a high-value, stereochemically complex building block, and it functions within a chemical system (Solid-Phase Peptide Synthesis - SPPS) that carries significant, often underestimated sensitization risks.

While standard Safety Data Sheets (SDS) classify most Fmoc-amino acids as Irritants (H315, H319, H335), this classification is insufficient for operational safety. The primary risk in SPPS is not the amino acid in isolation, but its solubilization in dipolar aprotic solvents (DMF/NMP) and its activation with coupling agents (HATU/HBTU).

The Core Safety Thesis:

  • The Solvent Vector: DMF facilitates the transport of dissolved allergens through the skin barrier.

  • The Sensitization Risk: Methionine derivatives and coupling byproducts are potential sensitizers. Repeated low-level exposure can lead to permanent occupational asthma or contact dermatitis.

  • The Reagent Integrity: This specific derivative (β-Me, D-isomer) is sterically hindered and expensive. "Safety" includes protecting the reagent from moisture and static-induced loss.

Hazard Dynamics & PPE Selection

The following protocol is designed to prevent dermal absorption (the primary vector) and inhalation sensitization .

The "State-Based" PPE Protocol
Protective LayerPhase 1: Solid Handling (Weighing/Aliquot)Phase 2: Solution Phase (Coupling/Washing)Technical Rationale
Hand Protection Single Nitrile (4-5 mil)Double Gloving Required Inner: Nitrile (High dexterity)Outer: Laminate or Thick Nitrile (>8 mil)Standard nitrile degrades rapidly in DMF (Breakthrough <10 mins). The solvent carries the Fmoc-AA through the glove.
Respiratory N95/P100 Mask (if open bench) or Fume HoodFume Hood Sash at <18" No mask required if sash is proper.Prevents inhalation of fine particulate dust during static transfer.
Eye/Face Safety Glasses (Side shields)Chemical Splash Goggles Risk shifts from dust impact to liquid splash/vapor irritation.
Body Cotton Lab Coat (ESD Safe preferred)Poly-coated Lab Coat or ApronCotton absorbs spills; poly-coating resists solvent penetration.
Critical Data: Glove Permeation (DMF Vector)

Source: Ansell Chemical Resistance Guide & Showa Technical Data [1, 2]

  • Standard Nitrile (0.1 mm): Breakthrough time 6–10 minutes . Unsafe for prolonged immersion.

  • Neoprene/Latex: Generally poor resistance to DMF.

  • Laminate (PE/EVOH): Breakthrough time >480 minutes . Recommended for spill cleanup or heavy handling.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE based on the physical state of the reagent.

PPE_Decision_Matrix Start Handling Fmoc-beta-Me-D-Met-OH State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Solution (DMF/NMP) State_Check->Liquid Risk_Solid Risk: Inhalation & Static Loss Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption via Solvent Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves + N95/Hood Focus: Anti-Static Spatula Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate/Nitrile) Focus: Splash Protection Risk_Liquid->PPE_Liquid

Caption: Decision matrix separating solid-state risks (particulate) from solution-state risks (permeation).

Operational Workflow: Step-by-Step

This workflow integrates safety with experimental success. The β-methyl group increases steric hindrance, making the coupling reaction slower and more susceptible to moisture competition.

Step 1: Retrieval & Acclimatization
  • Protocol: Remove the vial from -20°C storage. Do not open immediately.

  • Why: Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture onto the powder, hydrolyzing the Fmoc group or the subsequent activated ester.

Step 2: Weighing (The Static Risk)
  • Hazard: Fmoc-amino acids are prone to static charging. The powder can "jump" off the spatula, creating an inhalation hazard and loss of expensive material.

  • Procedure:

    • Place balance inside a sash-restricted fume hood or use a powder containment enclosure.

    • Use an anti-static gun or ionizer on the vial before opening.

    • Wear standard nitrile gloves (sufficient for dry powder).

    • Use a weighing paper or boat; avoid weighing directly into the reaction vessel to prevent cross-contamination.

Step 3: Solubilization (The Critical Transition)
  • Hazard: Introduction of DMF/NMP. The risk profile spikes here.

  • Procedure:

    • Change Gloves: Don a second pair of gloves or switch to high-breakthrough resistance gloves.

    • Add solvent (DMF) to the Fmoc-beta-Me-D-Met-OH.

    • Vortexing: Ensure the vial is capped tightly. If sonication is required (common for beta-methyl analogs), ensure the water bath is covered to prevent aerosolization of bath water mixed with potential residues.

Step 4: Coupling & Waste[1]
  • Hazard: Activation with HATU/DIPEA creates a highly reactive, sensitizing mixture.

  • Procedure:

    • Keep all open vessels behind the hood sash.

    • Immediately wipe any drips on the bench with a solvent-soaked tissue, then dispose of the tissue as hazardous waste. Do not leave "drying" solvent spots.

Disposal & Decontamination Plan

Effective disposal prevents downstream exposure to support staff and environmental contamination.

Waste StreamCompositionDisposal Protocol
Solid Waste Weighing boats, contaminated gloves, paper towels.Bag in clear polyethylene, seal with tape, and place in Solid Hazardous Waste bin.
Liquid Waste A (Non-Halogenated)DMF, NMP, Piperidine, residual Fmoc-AA.Collect in HDPE carboys labeled "Non-Halogenated Organic." Do not mix with oxidizers.
Liquid Waste B (Halogenated)DCM (if used for resin washing), TFA cleavage cocktails.Segregate into "Halogenated Organic" waste. Crucial: Keep separate from DMF to prevent exothermic reactions if acidic.
Sharps Needles, broken glass vials.Rigid sharps container. Never recap needles used with peptide solutions.

Emergency Response (Self-Validating)

  • Skin Contact (Solution Phase):

    • IMMEDIATE: Remove contaminated gloves. Do not touch the skin with the outer surface of the glove.[1]

    • Wash area with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to clean skin; this accelerates absorption.

    • Report incident.[3] Monitor for redness/sensitization over 24 hours.

  • Spill (Powder):

    • Cover with wet paper towels (water) to prevent dust dispersal.

    • Wipe up and dispose of as solid hazardous waste.

Process Visualization: The "Safe Path"

Operational_Workflow Storage Cold Storage (-20°C) Acclim Acclimatize (Desiccator 30m) Storage->Acclim Prevent Hydrolysis Weigh Weighing (Static Control) Acclim->Weigh Dry Powder Solubilize Solubilization (DMF + Gloves x2) Weigh->Solubilize Add Solvent Reaction Coupling Reaction (Hood Sash Down) Solubilize->Reaction Activated Ester Waste Segregated Disposal Reaction->Waste Cleanup

Caption: Operational workflow emphasizing the acclimatization step to protect reagent quality and the glove-change step at solubilization.

References

  • Ansell Healthcare. (2022). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves (8th Ed).

  • Showa Group. (2023). Chemical Resistance Guide: N-DEX Nitrile vs. DMF.

  • Occupational Safety and Health Administration (OSHA). (2024). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • McKnelly, K. J., et al. (2020).[4] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure.[4] Journal of Organic Chemistry.[4]

  • National Institutes of Health (NIH). (2022). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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